Stavudine-d4
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
Molekularformel |
C10H12N2O4 |
|---|---|
Molekulargewicht |
228.24 g/mol |
IUPAC-Name |
6-deuterio-1-[(2R,5S)-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]-5-(trideuteriomethyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H12N2O4/c1-6-4-12(10(15)11-9(6)14)8-3-2-7(5-13)16-8/h2-4,7-8,13H,5H2,1H3,(H,11,14,15)/t7-,8+/m0/s1/i1D3,4D |
InChI-Schlüssel |
XNKLLVCARDGLGL-LJUZYZKJSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
A Technical Guide to High-Purity Stavudine-d4 for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of high-purity Stavudine-d4, a deuterated analog of the antiretroviral drug Stavudine. This document is intended to assist researchers, scientists, and drug development professionals in sourcing and utilizing this critical reagent for their studies. We will delve into the available commercial suppliers, their product specifications, and detailed experimental protocols where this compound is employed as an internal standard for pharmacokinetic and bioanalytical assays.
Introduction to Stavudine and its Deuterated Analog
Stavudine, also known as d4T, is a nucleoside analog reverse transcriptase inhibitor (NRTI) that has been used in the treatment of HIV-1 infection.[1][2] It acts as a chain terminator during viral DNA synthesis by competing with the natural substrate, deoxythymidine triphosphate.[1][3] The incorporation of Stavudine into the growing DNA chain prevents the formation of a phosphodiester bond, thus halting viral replication.[1]
Deuterated standards, such as this compound, are essential tools in modern analytical chemistry, particularly in liquid chromatography-mass spectrometry (LC-MS) based bioanalysis. The substitution of hydrogen atoms with deuterium (B1214612) results in a molecule with a higher mass, allowing it to be distinguished from the non-labeled analyte while maintaining nearly identical physicochemical properties. This makes this compound an ideal internal standard for the accurate quantification of Stavudine in biological matrices.
Commercial Suppliers of High-Purity this compound
A number of reputable chemical suppliers offer high-purity this compound for research purposes. The following table summarizes the product specifications from several key vendors. Please note that for the most current and lot-specific information, it is always recommended to request a certificate of analysis directly from the supplier.
| Supplier | Product Name | CAS Number | Chemical Purity | Isotopic Enrichment |
| LGC Standards (distributor for Toronto Research Chemicals) | Stavudine-alpha,alpha,alpha,6-d4 | 1219803-67-4 | - | - |
| Cayman Chemical | Stavudine-13C-d3 (related compound) | - | ≥98% (Stavudine-13C) | ≥99% deuterated forms (d1-d3); ≤1% d0 |
| CRS Laboratories | This compound | 1219803-67-4 | - | - |
| MedchemExpress | This compound | - | - | - |
Data not always publicly available. It is recommended to request the certificate of analysis for lot-specific data.
Experimental Protocols
This compound is primarily utilized as an internal standard in bioanalytical methods to determine the concentration of Stavudine in biological samples such as plasma and urine. Below are detailed methodologies adapted from published research for key experiments.
Quantification of Stavudine in Human Plasma by LC-MS/MS
This protocol is based on methodologies for the simultaneous quantification of multiple antiretroviral drugs.
a. Sample Preparation (Solid Phase Extraction)
-
To 500 µL of human plasma, add 100 µL of the internal standard working solution (this compound in methanol).
-
Vortex the mixture for 30 seconds.
-
Load the mixture onto a pre-conditioned solid-phase extraction (SPE) cartridge.
-
Wash the cartridge with 1 mL of 5% methanol (B129727) in water.
-
Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
b. LC-MS/MS Conditions
-
LC System: Agilent 1200 series or equivalent
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B52724) (B).
-
Flow Rate: 0.8 mL/min
-
Injection Volume: 10 µL
-
MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive
-
MRM Transitions:
-
Stavudine: Monitor the precursor to product ion transition (e.g., m/z 225.1 → 127.1)
-
This compound: Monitor the corresponding shifted transition (e.g., m/z 229.1 → 131.1)
-
c. Calibration and Quantification
Prepare a series of calibration standards by spiking blank plasma with known concentrations of Stavudine. Add a constant concentration of this compound to all standards and samples. Construct a calibration curve by plotting the peak area ratio of Stavudine to this compound against the concentration of Stavudine. Determine the concentration of Stavudine in the unknown samples from this curve.
Pharmacokinetic Study of Stavudine in Rats
This protocol outlines a typical workflow for a preclinical pharmacokinetic study.
a. Dosing and Sampling
-
Administer a known dose of Stavudine to Sprague-Dawley rats orally or intravenously.
-
Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) into heparinized tubes.
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
b. Sample Analysis
Analyze the plasma samples for Stavudine concentration using the LC-MS/MS method described in Protocol 1, with this compound as the internal standard.
c. Pharmacokinetic Parameter Calculation
Use the plasma concentration-time data to calculate key pharmacokinetic parameters such as:
-
Maximum plasma concentration (Cmax)
-
Time to reach maximum concentration (Tmax)
-
Area under the plasma concentration-time curve (AUC)
-
Elimination half-life (t1/2)
-
Clearance (CL)
-
Volume of distribution (Vd)
Visualizing Stavudine's Mechanism of Action and Mitochondrial Toxicity
To better understand the biological context of Stavudine, the following diagrams, generated using the DOT language, illustrate its mechanism of action and a proposed pathway for its associated mitochondrial toxicity.
References
CAS number and molecular weight of Stavudine-d4
This technical guide is intended for researchers, scientists, and drug development professionals, providing comprehensive information on the isotopic analog of Stavudine (B1682478), Stavudine-d4. This document outlines its chemical properties, mechanism of action, and detailed experimental protocols where it is commonly utilized as an internal standard.
Core Properties of this compound
This compound is a deuterated form of Stavudine, a nucleoside reverse transcriptase inhibitor (NRTI). The inclusion of deuterium (B1214612) atoms provides a stable isotopic label, making it an ideal internal standard for quantitative bioanalytical assays, particularly liquid chromatography-mass spectrometry (LC-MS/MS).
| Property | Value | Citation(s) |
| Chemical Name | 6-deuterio-1-[(2R,5S)-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]-5-(trideuteriomethyl)pyrimidine-2,4-dione | [1][2] |
| Synonyms | This compound, Stavudine-α,α,α,6-d4 | [1][2] |
| CAS Number | 1219803-67-4 | [1][2] |
| Molecular Formula | C₁₀D₄H₈N₂O₄ | [1][2] |
| Molecular Weight | 228.105 | [1][2] |
| Unlabelled CAS Number | 3056-17-5 | [1][2] |
Mechanism of Action: Stavudine
Stavudine is an analog of the nucleoside thymidine (B127349) and exerts its antiviral activity against the Human Immunodeficiency Virus (HIV) by inhibiting the reverse transcriptase enzyme.[3][4] The mechanism involves intracellular phosphorylation and subsequent incorporation into the viral DNA, leading to chain termination.
Signaling Pathway: Intracellular Activation and Inhibition of HIV Reverse Transcriptase
Stavudine, upon entering a host cell, is sequentially phosphorylated by cellular kinases to its active triphosphate form.[1][3][5] This active metabolite, stavudine triphosphate (d4T-TP), then competes with the natural substrate, deoxythymidine triphosphate (dTTP), for binding to the HIV reverse transcriptase. Once incorporated into the growing viral DNA chain, the absence of a 3'-hydroxyl group on the stavudine molecule prevents the formation of a phosphodiester bond with the next incoming nucleotide, thereby terminating DNA elongation.
Experimental Protocols
This compound is primarily used as an internal standard in bioanalytical methods to ensure the accuracy and precision of the quantification of Stavudine in biological matrices.
Quantification of Stavudine in Human Plasma using LC-MS/MS
This protocol describes a high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of Stavudine in human plasma, using this compound as an internal standard.[6][7]
3.1.1. Materials and Reagents
-
Stavudine reference standard
-
This compound (internal standard)
-
Human plasma (with anticoagulant)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Glacial acetic acid
-
Solid Phase Extraction (SPE) cartridges
-
Symmetry C18 analytical column (or equivalent)
3.1.2. Sample Preparation
-
Thaw plasma samples and vortex to ensure homogeneity.
-
Spike a known concentration of this compound (internal standard) into each plasma sample, calibration standard, and quality control sample.
-
Perform a solid-phase extraction (SPE) to remove plasma proteins and other interferences.
-
Elute the analytes from the SPE cartridge.
-
Evaporate the eluent to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
3.1.3. LC-MS/MS Conditions
-
LC System: High-performance liquid chromatography system
-
Column: Symmetry C18 (150 mm x 3.9 mm i.d., 5 µm particle size)
-
Mobile Phase: Isocratic elution with 0.5% glacial acetic acid in water:acetonitrile (20:80, v/v)
-
Flow Rate: To be optimized for the specific column and system
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), positive mode
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
Monitor the precursor to product ion transitions for both Stavudine and this compound.
-
3.1.4. Data Analysis
-
Construct a calibration curve by plotting the peak area ratio of Stavudine to this compound against the nominal concentration of the calibration standards.
-
Determine the concentration of Stavudine in the unknown samples by interpolating their peak area ratios from the calibration curve.
In Vitro HIV-1 Reverse Transcriptase Inhibition Assay
This protocol outlines a general procedure for determining the inhibitory activity of a compound, such as Stavudine, against HIV-1 reverse transcriptase.
3.2.1. Principle
The assay measures the incorporation of a labeled deoxynucleoside triphosphate (dNTP) into a DNA strand synthesized by HIV-1 reverse transcriptase using a template/primer system. The reduction in incorporation in the presence of an inhibitor is a measure of its potency.
3.2.2. Materials and Reagents
-
Recombinant HIV-1 Reverse Transcriptase (RT)
-
Test compound (e.g., Stavudine)
-
Poly(A) template and oligo(dT) primer
-
Labeled dNTPs (e.g., DIG- and biotin-labeled)
-
Reaction buffer
-
Streptavidin-coated microplates
-
Anti-DIG-POD (peroxidase-conjugated anti-digoxigenin antibody)
-
Substrate for peroxidase (e.g., TMB)
-
Stop solution
3.2.3. Procedure
-
Reaction Setup: In a reaction tube, mix the recombinant HIV-1 RT with serial dilutions of the test compound or a control vehicle.
-
Enzymatic Reaction: Initiate the reverse transcription reaction by adding the reaction buffer containing the template, primer, and labeled dNTPs. Incubate at 37°C for a defined period (e.g., 1 hour).
-
Capture: Transfer the reaction mixture to the streptavidin-coated microplate wells to allow the biotinylated DNA to bind.
-
Washing: Wash the wells to remove unbound reagents.
-
Antibody Incubation: Add the Anti-DIG-POD solution to each well and incubate.
-
Substrate Reaction: Add the peroxidase substrate and incubate until a color develops.
-
Stopping the Reaction: Add the stop solution.
-
Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.
3.2.4. Data Analysis
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the untreated control.
-
Determine the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
References
- 1. Stavudine - Wikipedia [en.wikipedia.org]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Medical Pharmacology: Antiviral Drugs [pharmacology2000.com]
- 4. What is the mechanism of Stavudine? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. High throughput LC-MS/MS method for simultaneous quantification of lamivudine, stavudine and nevirapine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Mechanism of Action of Stavudine and the Potential of its Deuterated Analogs
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Stavudine (B1682478) (2',3'-didehydro-3'-deoxythymidine, d4T), a nucleoside reverse transcriptase inhibitor (NRTI), has historically been a component of antiretroviral therapy for Human Immunodeficiency Virus Type 1 (HIV-1). This technical guide provides a comprehensive overview of its mechanism of action, from intracellular activation to its role as a competitive inhibitor and chain terminator of HIV-1 reverse transcriptase. The guide delves into the critical aspect of mitochondrial toxicity, a significant factor limiting its clinical use. Furthermore, this document explores the concept of deuterated drug analogs as a strategy to potentially mitigate toxicity and improve pharmacokinetic profiles, while transparently noting the current absence of publicly available data for deuterated stavudine analogs. Detailed experimental protocols for key assays and structured quantitative data are presented to facilitate further research and development in this area.
Core Mechanism of Action of Stavudine
Stavudine is a synthetic thymidine (B127349) nucleoside analog that requires intracellular phosphorylation to become pharmacologically active.[1][2][] Its primary mechanism of action involves the inhibition of HIV-1 reverse transcriptase (RT), an enzyme crucial for the conversion of viral RNA into proviral DNA, a key step in the HIV-1 replication cycle.[2][4]
Intracellular Activation: The Phosphorylation Cascade
Upon entry into the host cell, stavudine undergoes a three-step phosphorylation process mediated by host cellular kinases to form its active triphosphate metabolite, stavudine triphosphate (d4T-TP).[][5][6]
-
Stavudine to Stavudine Monophosphate (d4T-MP): This initial and rate-limiting step is catalyzed by thymidine kinase.[5]
-
d4T-MP to Stavudine Diphosphate (B83284) (d4T-DP): Thymidylate kinase further phosphorylates d4T-MP.[5]
-
d4T-DP to Stavudine Triphosphate (d4T-TP): The final phosphorylation to the active triphosphate form is carried out by a nucleoside diphosphate kinase.[5][7]
Inhibition of HIV-1 Reverse Transcriptase
Stavudine triphosphate acts as a potent inhibitor of HIV-1 RT through a dual mechanism:
-
Competitive Inhibition: d4T-TP structurally mimics the natural substrate, deoxythymidine triphosphate (dTTP). It competes with dTTP for the active site of HIV-1 RT.[2][4][8] The inhibition constant (Ki) for d4T-TP against HIV-1 RT has been reported to be in the range of 0.0083 to 0.032 µM.[4][8]
-
DNA Chain Termination: Once incorporated into the growing viral DNA chain, stavudine lacks a 3'-hydroxyl group on its deoxyribose moiety.[1][2] This absence prevents the formation of a 5'-3' phosphodiester bond with the next incoming deoxynucleotide, leading to the premature termination of DNA chain elongation and halting viral replication.[1][2][9]
Quantitative Antiviral Activity and Cytotoxicity of Stavudine
The in vitro efficacy and toxicity of stavudine have been characterized in various cell lines. The following table summarizes key quantitative data.
| Parameter | Cell Line | Value | Reference(s) |
| IC50 (50% Inhibitory Concentration) | |||
| HIV-1 Replication | Peripheral Blood Mononuclear Cells (PBMCs), Monocytic Cells, Lymphoblastoid Cell Lines | 0.009 - 4 µM | [4][8] |
| CC50 (50% Cytotoxic Concentration) | |||
| CEM T-cell line | >100 µM | [10] | |
| Ki (Inhibition Constant) for HIV-1 RT | 0.0083 - 0.032 µM | [4][8] | |
| Selectivity Index (SI = CC50/IC50) | CEM T-cell line | >2500 | [10] |
Pharmacokinetics of Stavudine
Stavudine generally exhibits favorable pharmacokinetic properties, including rapid oral absorption and good bioavailability.
| Parameter | Value | Condition | Reference(s) |
| Bioavailability | 86% | Oral administration | [6] |
| Time to Peak Plasma Concentration (Tmax) | ~1 hour | Oral administration | [4] |
| Elimination Half-life (t1/2) | 1.0 - 1.5 hours | Adults | [9] |
| Protein Binding | Negligible | [6] | |
| Primary Route of Elimination | Renal (approx. 40% as unchanged drug) | [4] | |
| Effect of Food | Decreased rate of absorption, but not the extent of absorption (AUC) | High-fat meal | [11] |
Mechanism of Mitochondrial Toxicity
A major limitation of long-term stavudine therapy is its associated mitochondrial toxicity, which can manifest as peripheral neuropathy, lactic acidosis, and lipoatrophy.[2][12][13] This toxicity is primarily attributed to the inhibition of human mitochondrial DNA polymerase gamma (Pol γ).[12]
d4T-TP can be recognized as a substrate by Pol γ, leading to its incorporation into mitochondrial DNA (mtDNA). Similar to its effect on viral DNA, this incorporation causes chain termination, leading to mtDNA depletion and impaired mitochondrial function.[12] The resulting mitochondrial dysfunction disrupts cellular energy metabolism and can trigger apoptosis.[14]
Deuterated Analogs: A Strategy for Improved Therapeutics
Deuterium (B1214612), a stable, non-radioactive isotope of hydrogen, has been increasingly utilized in drug development to improve the pharmacokinetic and safety profiles of therapeutic agents.[15] The substitution of hydrogen with deuterium at specific metabolic sites can slow down drug metabolism due to the kinetic isotope effect (KIE).[16][17] This effect arises from the stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond, making the C-D bond more difficult to break during enzymatic reactions.[15]
Potential advantages of deuteration include:
-
Improved Metabolic Stability: Reduced rate of metabolism can lead to a longer drug half-life and increased overall drug exposure (AUC).[2]
-
Reduced Formation of Toxic Metabolites: By slowing down specific metabolic pathways, the formation of toxic metabolites can be minimized.[2]
-
Lower Dosing and Less Frequent Administration: A longer half-life may allow for lower or less frequent dosing, potentially improving patient adherence.[18]
Several deuterated antiretroviral drugs have been investigated. For instance, CTP-518, a deuterated analog of the protease inhibitor atazanavir, was developed by Concert Pharmaceuticals to slow its hepatic metabolism and improve its half-life.[19][20] Similarly, deuterated forms of tenofovir (B777) alafenamide have been synthesized.[]
Regarding deuterated analogs of Stavudine, extensive searches of the scientific and patent literature did not yield any publicly available data on their synthesis, mechanism of action, antiviral activity, or toxicity. Therefore, a direct comparison with stavudine is not possible at this time. However, based on the principles of deuteration, it is plausible that a deuterated stavudine analog could be designed to have a modified metabolic profile, which might impact its efficacy and, importantly, its toxicity profile. Further research in this area is warranted to explore this potential.
Detailed Experimental Protocols
HIV-1 Reverse Transcriptase Inhibition Assay (IC50 Determination)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of HIV-1 RT.
Principle: The assay measures the incorporation of a labeled deoxynucleoside triphosphate (e.g., DIG-dUTP and Biotin-dUTP) into a DNA strand synthesized by recombinant HIV-1 RT using a poly(A) template and an oligo(dT) primer. The biotinylated DNA product is captured on a streptavidin-coated microplate, and the amount of incorporated DIG-dUTP is quantified using an anti-DIG antibody conjugated to a reporter enzyme (e.g., peroxidase), which generates a colorimetric signal.[6][21]
Materials:
-
Recombinant HIV-1 Reverse Transcriptase
-
Test compound (Stavudine triphosphate or analog)
-
Streptavidin-coated 96-well microplates
-
Reaction Buffer (containing poly(A) template, oligo(dT) primer, dNTPs including DIG-dUTP and Biotin-dUTP)
-
Lysis Buffer
-
Anti-DIG-Peroxidase (POD) antibody
-
Washing Buffer
-
Peroxidase substrate (e.g., ABTS)
-
Stop Solution
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in the appropriate buffer.
-
Reaction Setup: In reaction tubes, mix the recombinant HIV-1 RT with the serially diluted test compound or a vehicle control.
-
Enzymatic Reaction: Initiate the reaction by adding the reaction buffer. Incubate at 37°C for 1 hour.
-
Capture: Transfer the reaction mixture to the streptavidin-coated microplate wells and incubate to allow the biotinylated DNA to bind.
-
Washing: Wash the wells multiple times with washing buffer to remove unbound reagents.
-
Antibody Incubation: Add the Anti-DIG-POD solution to each well and incubate.
-
Washing: Repeat the washing step.
-
Substrate Reaction: Add the peroxidase substrate and incubate until a color change is observed.
-
Stopping the Reaction: Add the stop solution.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the control (no inhibitor). The IC50 value is determined by plotting the percent inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.[6]
Cell Viability (Cytotoxicity) Assay (CC50 Determination) using MTT
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and is used to determine the cytotoxic effects of a drug.[10][22]
Principle: The yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form insoluble purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.[7][23]
Materials:
-
Adherent or suspension cells (e.g., CEM, Vero, HeLa)
-
Complete culture medium
-
Test compound (Stavudine or analog)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and incubate to allow for attachment (for adherent cells) or stabilization.[9]
-
Compound Treatment: Add serial dilutions of the test compound to the wells. Include a vehicle control.
-
Incubation: Incubate the plates for a period relevant to the drug's expected mechanism of action (e.g., 48-72 hours) at 37°C in a CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the formazan solution at a wavelength of approximately 570 nm, with a reference wavelength of around 630 nm.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. The CC50 value is determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.[5]
Intracellular Phosphorylation Assay
This assay quantifies the intracellular conversion of the parent nucleoside analog to its mono-, di-, and triphosphate metabolites.
Principle: Cells are incubated with the nucleoside analog. After a specified time, the cells are lysed, and the intracellular contents are extracted. The phosphorylated metabolites are then separated and quantified using a sensitive analytical technique such as High-Performance Liquid Chromatography (HPLC) coupled with UV detection or, for higher sensitivity and specificity, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[8][24][25]
Materials:
-
Cell line of interest (e.g., PBMCs, CEM cells)
-
Test compound (Stavudine or analog)
-
Cell lysis buffer (e.g., cold methanol/water mixture)
-
Internal standards for each phosphate (B84403) metabolite
-
Solid-phase extraction (SPE) cartridges (for sample cleanup)
-
HPLC or LC-MS/MS system
Procedure:
-
Cell Culture and Treatment: Culture cells to a desired density and incubate with the test compound at various concentrations and for different time points.
-
Cell Harvesting and Lysis: Harvest the cells by centrifugation, wash to remove extracellular drug, and lyse the cells with a cold lysis buffer to quench metabolic activity.
-
Extraction of Nucleotides: Extract the intracellular nucleotides from the cell lysate, often involving a protein precipitation step followed by centrifugation.
-
Sample Cleanup (Optional but Recommended): Use SPE to separate the mono-, di-, and triphosphate fractions and to remove interfering cellular components.[8]
-
Dephosphorylation (for some methods): For indirect quantification, the separated phosphate fractions can be enzymatically dephosphorylated to the parent nucleoside, which is then quantified.[24]
-
LC-MS/MS Analysis: Inject the processed samples into the LC-MS/MS system. Use appropriate chromatographic conditions to separate the parent drug and its phosphorylated metabolites. Use selected reaction monitoring (SRM) for sensitive and specific quantification.
-
Data Analysis: Construct calibration curves for each analyte using standards of known concentrations. Quantify the intracellular concentrations of the parent drug and its metabolites in the cell samples based on the calibration curves.
Conclusion
Stavudine exerts its anti-HIV effect through a well-defined mechanism of intracellular phosphorylation to its active triphosphate form, which then competitively inhibits and terminates the growing viral DNA chain by targeting HIV-1 reverse transcriptase. However, its clinical utility is hampered by significant mitochondrial toxicity, primarily through the inhibition of mitochondrial DNA polymerase gamma. The strategy of deuteration offers a promising avenue for developing new nucleoside analogs with potentially improved safety and pharmacokinetic profiles. While no specific data for deuterated stavudine is currently available, the principles of the kinetic isotope effect suggest that such modifications could favorably alter its metabolic fate. The experimental protocols and quantitative data provided in this guide serve as a valuable resource for researchers and drug developers working to design and evaluate novel, safer, and more effective antiretroviral agents. Further investigation into deuterated and other novel analogs of existing NRTIs is crucial for advancing HIV therapy.
References
- 1. Quantification of mtDNA content in cultured cells by direct droplet digital PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 4. Visualizing, quantifying, and manipulating mitochondrial DNA in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. Determination of nucleoside analog mono-, di-, and tri-phosphates in cellular matrix by solid phase extraction and ultra-sensitive LC-MS/MS detection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. texaschildrens.org [texaschildrens.org]
- 11. Medical Pharmacology: Antiviral Drugs [pharmacology2000.com]
- 12. What to Start: Nucleoside Reverse Transcriptase Inhibitor Options | NIH [clinicalinfo.hiv.gov]
- 13. researchgate.net [researchgate.net]
- 14. go.drugbank.com [go.drugbank.com]
- 15. Deuterated Drugs and Biomarkers in the COVID-19 Pandemic - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Portico [access.portico.org]
- 17. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Deuterium: Slowing Metabolism One C–H Bond At A Time - Ingenza [ingenza.com]
- 19. Investigational protease inhibitors as antiretroviral therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 20. fiercebiotech.com [fiercebiotech.com]
- 21. 2.4. MTT cytotoxicity assay (CC50) [bio-protocol.org]
- 22. Quantification of mtDNA content in cultured cells by direct droplet digital PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. merckmillipore.com [merckmillipore.com]
- 24. omicsonline.org [omicsonline.org]
- 25. A LC-MS/MS Method for the Analysis of Intracellular Nucleoside Triphosphate Levels - PMC [pmc.ncbi.nlm.nih.gov]
Beyond the Standard: A Technical Guide to the Potential Applications of Stavudine-d4
For Researchers, Scientists, and Drug Development Professionals
Abstract
Stavudine (B1682478) (2',3'-didehydro-3'-deoxythymidine, d4T), a nucleoside reverse transcriptase inhibitor (NRTI), has been a cornerstone of antiretroviral therapy. Its deuterated analogue, Stavudine-d4, is commonly utilized as an internal standard in pharmacokinetic and bioanalytical studies due to its mass difference. However, the potential of this compound to serve as more than a mere analytical tool remains largely unexplored. This technical guide delves into the theoretical and potential applications of this compound, moving beyond its conventional use. We explore the foundational principles of the kinetic isotope effect (KIE) and its implications for drug metabolism and safety. By examining the known metabolic pathways and toxicity profiles of Stavudine, we postulate how selective deuteration could modulate its therapeutic index. This whitepaper provides a comprehensive overview of the rationale for investigating this compound as a potential therapeutic agent, complete with hypothetical experimental protocols and workflows to guide future research in this promising area.
Introduction: The Stavudine Story and the Rise of Deuterated Drugs
Stavudine is a synthetic thymidine (B127349) analogue that, upon intracellular phosphorylation to its active triphosphate form, inhibits the human immunodeficiency virus (HIV) reverse transcriptase.[1][2][3][4] This inhibition is achieved through competition with the natural substrate, deoxythymidine triphosphate, and by causing DNA chain termination upon incorporation into the viral DNA.[2][4] Despite its efficacy in suppressing viral replication, the clinical use of Stavudine has been significantly curtailed by severe dose-dependent toxicities, most notably peripheral neuropathy and lactic acidosis.[1][5][6] These adverse effects are linked to the inhibition of mitochondrial DNA polymerase γ.[6]
In recent years, the strategic incorporation of deuterium (B1214612), a stable isotope of hydrogen, into drug molecules has emerged as a viable approach to enhance their pharmacokinetic and toxicological profiles. This strategy is predicated on the deuterium kinetic isotope effect (KIE) , where the replacement of a carbon-hydrogen bond with a stronger carbon-deuterium bond can slow down the rate of metabolic reactions that involve the cleavage of this bond.[7] This can lead to a more favorable pharmacokinetic profile, reduced formation of toxic metabolites, and an overall improvement in the drug's safety and efficacy.
While this compound is commercially available and routinely used as an internal standard for the quantification of Stavudine in biological matrices, its potential as a therapeutic agent in its own right has not been reported in the scientific literature. This guide aims to bridge this gap by providing a theoretical framework and a practical roadmap for exploring the applications of this compound beyond its current analytical role.
The Known Landscape: Stavudine's Mechanism, Metabolism, and Toxicity
To appreciate the potential of this compound, it is crucial to first understand the established pharmacology of its non-deuterated counterpart.
Mechanism of Action
Stavudine's antiviral activity is initiated by its phosphorylation to stavudine monophosphate, diphosphate, and the active triphosphate metabolite. Stavudine triphosphate then competes with the endogenous deoxythymidine triphosphate for incorporation into viral DNA by HIV reverse transcriptase. The absence of a 3'-hydroxyl group on the incorporated stavudine molecule prevents the formation of a phosphodiester bond with the succeeding nucleotide, thereby terminating DNA chain elongation.[2][4]
Pharmacokinetics and Metabolism
Stavudine is rapidly absorbed following oral administration, with a bioavailability of approximately 86%.[2] It is primarily eliminated unchanged in the urine.[2] While hepatic metabolism is not the primary route of clearance, minor metabolites resulting from oxidation and glucuronidation have been identified.[2]
| Pharmacokinetic Parameter | Value | Reference |
| Bioavailability | ~86% | [2] |
| Protein Binding | Negligible | [2] |
| Elimination Half-life | 0.8–1.5 hours | [2] |
| Primary Route of Elimination | Renal (unchanged) | [2] |
Toxicity Profile
The clinical utility of Stavudine is hampered by significant toxicities, which are primarily attributed to its off-target inhibition of mitochondrial DNA polymerase γ. This leads to mitochondrial dysfunction, manifesting as:
-
Peripheral Neuropathy: A dose-related toxicity characterized by numbness, tingling, or pain in the hands and feet.[1][5]
-
Lactic Acidosis and Severe Hepatomegaly with Steatosis: A rare but potentially fatal complication.[1][3]
-
Lipoatrophy: Loss of subcutaneous fat, particularly in the face and limbs.
-
Pancreatitis: Inflammation of the pancreas.[1]
The Untapped Potential: Hypothesizing the Benefits of this compound
The core hypothesis for the potential therapeutic application of this compound lies in the strategic use of the kinetic isotope effect to mitigate the metabolic pathways leading to toxicity.
The Kinetic Isotope Effect in Drug Metabolism
The substitution of hydrogen with deuterium can significantly decrease the rate of bond cleavage in metabolic reactions, particularly those catalyzed by cytochrome P450 enzymes. This is because the carbon-deuterium bond is stronger and has a lower vibrational frequency than the carbon-hydrogen bond, requiring more energy to break.
Caption: Conceptual diagram of the kinetic isotope effect on drug metabolism.
By strategically placing deuterium atoms at sites of metabolic oxidation on the Stavudine molecule, it may be possible to:
-
Reduce the formation of toxic metabolites: If any of the minor oxidative metabolites of Stavudine contribute to its toxicity, deuteration at the site of oxidation could decrease their production.
-
Increase metabolic stability and prolong half-life: By slowing down metabolism, the overall exposure to the parent drug could be increased, potentially allowing for lower or less frequent dosing.
-
Alter the balance of metabolic pathways: Deuteration could shunt metabolism away from a toxic pathway towards a more benign one.
Potential Signaling Pathway of this compound
The fundamental mechanism of action of this compound as an antiretroviral agent is expected to be identical to that of Stavudine. The deuteration is not anticipated to interfere with its phosphorylation or its interaction with HIV reverse transcriptase.
Caption: The anticipated intracellular activation pathway of this compound.
A Roadmap for Investigation: Proposed Experimental Protocols
To validate the theoretical potential of this compound, a series of preclinical and clinical investigations would be necessary. The following outlines key experimental protocols.
In Vitro Metabolic Stability Assessment
Objective: To compare the metabolic stability of Stavudine and this compound in liver microsomes.
Methodology:
-
Incubate Stavudine and this compound (at a concentration of 1 µM) with human liver microsomes (0.5 mg/mL) and an NADPH-generating system in a phosphate (B84403) buffer (pH 7.4) at 37°C.
-
Collect aliquots at various time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
Quench the reaction with an equal volume of cold acetonitrile (B52724) containing an internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) for both compounds.
Comparative Cytotoxicity and Antiviral Activity Assays
Objective: To assess the in vitro cytotoxicity and anti-HIV activity of this compound in comparison to Stavudine.
Methodology:
-
Cytotoxicity Assay:
-
Culture human peripheral blood mononuclear cells (PBMCs) or a suitable cell line (e.g., MT-4) in the presence of serial dilutions of Stavudine and this compound.
-
After a 72-hour incubation, assess cell viability using a standard method such as the MTT assay.
-
Calculate the 50% cytotoxic concentration (CC50) for each compound.
-
-
Antiviral Activity Assay:
-
Infect PBMCs or MT-4 cells with a laboratory-adapted strain of HIV-1.
-
Treat the infected cells with serial dilutions of Stavudine and this compound.
-
After 7 days, measure the level of HIV-1 p24 antigen in the culture supernatant using an ELISA.
-
Calculate the 50% effective concentration (EC50) for each compound.
-
-
Selectivity Index (SI): Calculate the SI for each compound as the ratio of CC50 to EC50.
In Vivo Pharmacokinetic and Toxicity Studies in an Animal Model
Objective: To compare the pharmacokinetic profiles and toxicity of Stavudine and this compound in a relevant animal model (e.g., rats or non-human primates).
Methodology:
-
Administer equivalent oral doses of Stavudine and this compound to two groups of animals.
-
Collect blood samples at predetermined time points post-dosing.
-
Analyze plasma samples for the concentrations of the parent drug and any known metabolites using LC-MS/MS.
-
Calculate key pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, t½, and clearance).
-
Conduct a multi-dose toxicity study, monitoring for clinical signs of toxicity, body weight changes, and performing histopathological examination of key tissues, with a particular focus on peripheral nerves and mitochondria-rich organs.
Proposed Research and Development Workflow
The successful translation of this compound from an analytical standard to a therapeutic candidate would require a structured and rigorous development process.
Caption: A proposed workflow for the development of this compound as a therapeutic agent.
Conclusion and Future Directions
While this compound currently serves a vital but limited role in the analytical sciences, the principles of deuteration and the kinetic isotope effect suggest a tantalizing possibility for its repurposing as a therapeutic agent. The theoretical advantages of improved metabolic stability and a potentially more favorable toxicity profile warrant a thorough investigation. The experimental protocols and development workflow outlined in this guide provide a foundational framework for researchers and drug developers to embark on this exploratory journey. Future research should focus on the synthesis of specifically deuterated Stavudine analogues, followed by rigorous in vitro and in vivo testing to validate the hypotheses presented herein. Should these investigations prove fruitful, this compound could represent a new chapter in the story of this well-established antiretroviral agent, offering a potentially safer alternative for the treatment of HIV infection.
References
- 1. stavudine (d4T) [glowm.com]
- 2. Stavudine - Wikipedia [en.wikipedia.org]
- 3. Stavudine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. What is the mechanism of Stavudine? [synapse.patsnap.com]
- 5. Antiretroviral activity of stavudine (2',3'-didehydro-3'-deoxythymidine, D4T) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. HIV drug stavudine (Zerit, d4T) and symptoms mimicking Guillain–Barré syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Quantification of Stavudine in Human Plasma using Stavudine-d4 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the quantification of stavudine (B1682478) in human plasma using a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The use of a stable isotope-labeled internal standard, stavudine-d4 (B15142251), ensures high accuracy and precision, making this method suitable for pharmacokinetic studies and therapeutic drug monitoring.
Scope and Principle
This bioanalytical method is designed for the selective and quantitative determination of stavudine (d4T) in human plasma. The assay utilizes this compound as an internal standard (IS) to correct for matrix effects and variations in sample processing and instrument response. The principle involves the extraction of stavudine and this compound from plasma, followed by chromatographic separation and detection by tandem mass spectrometry operating in the multiple reaction monitoring (MRM) mode. The quantification is based on the ratio of the peak area of the analyte to that of the internal standard.
Reagents and Materials
-
Analytes: Stavudine (≥98% purity), this compound (≥98% purity, isotopic purity ≥99%)
-
Solvents: Acetonitrile (HPLC grade), Methanol (B129727) (HPLC grade), Formic acid (LC-MS grade), Water (deionized, 18 MΩ·cm)
-
Plasma: Drug-free human plasma (K2-EDTA as anticoagulant)
-
Extraction Supplies: Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB) or liquid-liquid extraction (LLE) solvents (e.g., ethyl acetate, methyl tert-butyl ether)
-
Other: Volumetric flasks, pipettes, centrifuge tubes, autosampler vials
Instrumentation
-
Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system capable of gradient elution.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
Experimental Protocols
-
Stavudine Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of stavudine and dissolve it in a 10 mL volumetric flask with methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of this compound and dissolve it in a 1 mL volumetric flask with methanol.
-
Stavudine Working Solutions: Prepare serial dilutions of the stavudine stock solution with 50:50 (v/v) methanol:water to create working solutions for calibration standards and quality control samples.
-
This compound Working Solution (100 ng/mL): Dilute the this compound stock solution with 50:50 (v/v) methanol:water to achieve a final concentration of 100 ng/mL.
-
Calibration Standards: Spike appropriate volumes of the stavudine working solutions into drug-free human plasma to prepare a calibration curve with a minimum of six non-zero concentration levels.
-
Quality Control (QC) Samples: Prepare QC samples in drug-free human plasma at a minimum of three concentration levels: low, medium, and high.
-
Pre-treatment: To 100 µL of plasma sample (calibration standard, QC, or unknown), add 20 µL of the this compound working solution (100 ng/mL) and vortex briefly. Add 200 µL of 0.1% formic acid in water and vortex.
-
SPE Cartridge Conditioning: Condition an SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water.
-
Elution: Elute the analytes with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
The chromatographic and mass spectrometric parameters should be optimized for the specific instrumentation used. The following are typical starting conditions:
| Parameter | Condition |
| LC System | UHPLC |
| Column | C18, 50 x 2.1 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B over 3 minutes, hold for 1 minute, return to initial conditions and re-equilibrate for 1 minute |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Cone Voltage (V) |
| Stavudine | 225.1 | 127.1 | 15 | 20 |
| This compound | 229.1 | 127.1 | 15 | 20 |
Data Presentation
| Sample Type | Concentration (ng/mL) |
| Calibration Standard 1 (LLOQ) | 1.0 |
| Calibration Standard 2 | 2.5 |
| Calibration Standard 3 | 10 |
| Calibration Standard 4 | 50 |
| Calibration Standard 5 | 200 |
| Calibration Standard 6 | 800 |
| Calibration Standard 7 (ULOQ) | 1000 |
| Quality Control - Low (LQC) | 3.0 |
| Quality Control - Medium (MQC) | 150 |
| Quality Control - High (HQC) | 750 |
| Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.99 |
| Accuracy | Within ±15% of the nominal concentration (±20% for LLOQ) |
| Precision (%CV) | ≤ 15% (≤ 20% for LLOQ) |
| Matrix Effect | Internal standard normalized matrix factor should be between 0.85 and 1.15 |
| Recovery | Consistent, precise, and reproducible |
| Stability (Freeze-Thaw, Short-Term, Long-Term) | Analyte concentration should be within ±15% of the nominal concentration |
Visualizations
Caption: Experimental workflow for Stavudine quantification.
Caption: Key parameters for bioanalytical method validation.
Application Notes: The Role of Stavudine-d4 in Pediatric Pharmacokinetic Analysis
Introduction
Stavudine (B1682478) (2',3'-didehydro-3'-deoxythymidine, d4T) is a nucleoside analogue reverse transcriptase inhibitor that has been used in combination therapies for the treatment of HIV-1 infection.[1] To ensure proper dosing and minimize toxicity in children, it is crucial to understand its pharmacokinetic (PK) profile, which describes how the drug is absorbed, distributed, metabolized, and eliminated by the body.[2][3] Pediatric pharmacokinetic studies require highly accurate and precise methods to quantify drug concentrations in biological matrices, often from small volume samples.
Application of Stavudine-d4
The primary and critical application of This compound (d4-Stavudine) is as a stable isotope-labeled internal standard (SIL-IS) for the quantitative analysis of Stavudine in biological samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4] An SIL-IS is considered the "gold standard" for quantitative bioanalysis due to its properties:
-
Chemical and Physical Similarity: this compound is chemically identical to Stavudine, except that four hydrogen atoms have been replaced by deuterium. This results in a higher molecular weight but nearly identical physicochemical properties, such as extraction recovery, ionization efficiency, and chromatographic retention time.
-
Correction for Variability: During sample preparation and analysis, an SIL-IS co-elutes with the analyte (Stavudine) and experiences the same potential for loss or variability. By measuring the ratio of the analyte's mass spectrometry signal to the internal standard's signal, the method effectively corrects for variations in sample extraction, matrix effects (ion suppression or enhancement), and instrument response.[4]
-
Enhanced Accuracy and Precision: The use of this compound significantly improves the accuracy, precision, and robustness of the bioanalytical method, which is essential for reliable pharmacokinetic modeling in vulnerable populations like children.[5]
While Stavudine use has been largely phased out in favor of safer alternatives, the principles of using its deuterated form in bioanalysis remain a cornerstone of modern pharmacokinetic research.[6]
Quantitative Data: Pharmacokinetic Parameters of Stavudine in Pediatric Patients
The following table summarizes key pharmacokinetic parameters of Stavudine observed in various pediatric populations. Dosing strategies in children aim to achieve drug exposures (AUC) comparable to those in adults.[2][3]
| Parameter | Neonates (1-6 weeks) | Infants/Children (<30 kg) | Children (30 to <60 kg) | Reference |
| Recommended Dose | 0.5 - 1 mg/kg every 12h | 1 mg/kg every 12h | 30 mg every 12h | [2][7] |
| Oral Clearance (CL/F) | 5.6 - 6.8 mL/min/kg | Varies with age, approaches adult values | Varies with age, approaches adult values | [2][8] |
| Volume of Distribution (Vd) | ~0.73 L/kg | Not explicitly defined | Not explicitly defined | [7] |
| Elimination Half-life (t½) | ~1.4 hours | ~1.1 hours | Not explicitly defined | [8][9] |
| Cmax (at 1 mg/kg dose) | Varies | Lower than adults at same weight-adjusted dose | Not applicable | [9] |
| AUC (at 1 mg/kg dose) | Varies | Lower than adults at same weight-adjusted dose | Not applicable | [9] |
| CSF Penetration | Not specified | 16% to 97% of plasma concentrations | 16% to 97% of plasma concentrations | [7][9] |
Note: Pharmacokinetic parameters in children are highly influenced by age-related maturation of renal and hepatic functions.[2] Children tend to have more rapid Stavudine elimination compared to adults on a weight-adjusted basis.[9]
Experimental Protocols
Protocol 1: Quantification of Stavudine in Pediatric Plasma using LC-MS/MS with this compound
This protocol describes a general method for the determination of Stavudine concentrations in human plasma, a procedure fundamental to any pharmacokinetic study.
1. Objective: To accurately quantify Stavudine concentrations in small-volume plasma samples obtained from pediatric patients.
2. Materials:
-
Analytes: Stavudine reference standard, this compound (Internal Standard).
-
Reagents: Acetonitrile (B52724) (ACN) and methanol (B129727) (MeOH) of HPLC grade, formic acid or acetic acid, and ultrapure water.
-
Biological Matrix: Human plasma (K2-EDTA).
-
Equipment: Calibrated micropipettes, vortex mixer, centrifuge, LC-MS/MS system (e.g., triple quadrupole mass spectrometer).
3. Method:
-
Preparation of Stock and Working Solutions:
-
Prepare individual stock solutions of Stavudine and this compound (IS) in methanol at a concentration of 1 mg/mL.
-
Prepare serial dilutions from the Stavudine stock solution to create working solutions for calibration curve standards (e.g., ranging from 20 ng/mL to 2000 ng/mL).[10]
-
Prepare a working solution of this compound in 50% methanol at a fixed concentration (e.g., 100 ng/mL).
-
-
Sample Preparation (Protein Precipitation):
-
Aliquot 50 µL of each plasma sample (calibrator, quality control, or unknown study sample) into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the this compound working solution to every tube (except for blank matrix samples) and briefly vortex.
-
Add 150 µL of acetonitrile containing 0.1% formic acid to precipitate plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated protein.
-
Carefully transfer the supernatant to an HPLC vial for analysis.
-
-
LC-MS/MS Conditions:
-
LC Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).[10]
-
Mobile Phase: A gradient of Mobile Phase A (Water with 0.1% Formic Acid) and Mobile Phase B (Acetonitrile with 0.1% Formic Acid).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole MS with electrospray ionization (ESI) in positive mode.
-
MRM Transitions (Example):
-
Stavudine: Monitor the precursor-to-product ion transition (e.g., m/z 225.1 → 127.1).
-
This compound: Monitor the corresponding shifted transition (e.g., m/z 229.1 → 131.1).
-
-
-
Data Analysis:
-
Integrate the peak areas for both Stavudine and this compound for each injection.
-
Calculate the Peak Area Ratio (Stavudine Area / this compound Area).
-
Construct a calibration curve by plotting the Peak Area Ratio versus the nominal concentration of the calibration standards using a weighted (1/x²) linear regression.
-
Determine the concentration of Stavudine in the unknown samples by interpolating their Peak Area Ratios from the calibration curve.
-
Protocol 2: General Workflow for a Pediatric Pharmacokinetic Study
This protocol outlines the key phases of conducting a pediatric PK study to determine the appropriate dosing for Stavudine.
1. Study Design & Ethics:
-
Develop a study protocol detailing objectives, patient population, dosing regimen, sampling schedule, and analytical methods.
-
Obtain approval from an Institutional Review Board (IRB) or Independent Ethics Committee (IEC).
-
Obtain informed consent from parents or legal guardians and assent from children where appropriate.
2. Patient Enrollment & Dosing:
-
Enroll eligible HIV-infected children according to inclusion/exclusion criteria.[11]
-
Administer Stavudine at the dose specified in the protocol. Record the exact time of administration.
3. Sample Collection:
-
Collect sparse blood samples (e.g., 0.5-1 mL) at predetermined time points post-dose (e.g., pre-dose, 0.5, 1, 2, 4, 6, 8, and 12 hours).[3]
-
Process blood samples immediately by centrifugation to separate plasma.
-
Store plasma samples frozen at -70°C or below until analysis.
4. Bioanalysis:
-
Analyze all plasma samples for Stavudine concentration using the validated LC-MS/MS method described in Protocol 1.
5. Pharmacokinetic Analysis:
-
Use the resulting plasma concentration-time data to calculate PK parameters for each child using non-compartmental or population pharmacokinetic (PopPK) modeling software.
-
Key parameters include AUC (Area Under the Curve), Cmax (Maximum Concentration), t½ (half-life), and CL/F (Apparent Oral Clearance).[3]
6. Dose Evaluation:
-
Compare the calculated PK parameters against the target exposure range derived from adult data.[2]
-
Use modeling and simulation to evaluate the appropriateness of the current dosing regimen and recommend adjustments if necessary.
Visualizations
Caption: Workflow for quantifying Stavudine using this compound as an internal standard.
References
- 1. Stavudine - Wikipedia [en.wikipedia.org]
- 2. Age-related differences in the pharmacokinetics of stavudine in 272 children from birth to 16 years: a population analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of Dosing Guidelines for Stavudine (2′,3′-Didehydro-3′-Deoxythymidine) in Children with Human Immunodeficiency Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. japsonline.com [japsonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Archived Drugs: Stavudine (d4T, Zerit) | NIH [clinicalinfo.hiv.gov]
- 7. publications.aap.org [publications.aap.org]
- 8. Pharmacokinetics and safety of stavudine in HIV-infected pregnant women and their infants: Pediatric AIDS Clinical Trials Group protocol 332 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A phase I/II evaluation of stavudine (d4T) in children with human immunodeficiency virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. High throughput LC-MS/MS method for simultaneous quantification of lamivudine, stavudine and nevirapine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacokinetic characteristics of ritonavir, zidovudine, lamivudine, and stavudine in children with HIV | HIV i-Base [i-base.info]
Application Notes and Protocols for Stavudine Analysis Using a Deuterated Standard
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the sample preparation of Stavudine (B1682478) from biological matrices, primarily human plasma, for quantitative analysis. The protocols focus on three common and effective techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). The use of a deuterated internal standard (IS), such as Stavudine-d4, is recommended for accurate quantification by compensating for matrix effects and variability in sample processing and instrument response.
Introduction to Stavudine Analysis
Stavudine (2',3'-didehydro-3'-deoxythymidine, d4T) is a nucleoside analog reverse transcriptase inhibitor (NRTI) used in the treatment of HIV-1 infection.[1] Accurate measurement of Stavudine concentrations in biological fluids is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred analytical technique due to its high sensitivity and selectivity.[2][3][4] Effective sample preparation is paramount to remove interfering substances from the biological matrix, thereby improving the accuracy and precision of the analysis.[5]
Quantitative Data Summary
The following tables summarize quantitative data for the different sample preparation techniques for Stavudine analysis. It is important to note that this data is compiled from various studies, and direct comparison may be limited due to differences in experimental conditions, analytical instrumentation, and the specific internal standard used.
Table 1: Protein Precipitation (PPT) Performance Data
| Parameter | Result | Reference |
| Recovery | >80% (for a drug cocktail) | [5] |
| Linearity Range | 0.02–6 µg/ml | [6] |
| Intra-day Precision (%CV) | <9% | [6] |
| Inter-day Precision (%CV) | <9% | [6] |
| Lower Limit of Quantification (LLOQ) | 20 ng/ml | [6] |
Table 2: Liquid-Liquid Extraction (LLE) Performance Data
| Parameter | Result | Reference |
| Recovery (from plasma) | 89.77 ± 2.02% | [7] |
| Recovery (from urine) | 93.33 ± 2.02% | [7] |
| Linearity Range | 5.00-1000 ng/mL | [8] |
| Intra-assay Precision (%RSD) | <10% | [8] |
| Inter-assay Precision (%RSD) | <10% | [8] |
| Accuracy | 100.2% to 102.5% | [8] |
Table 3: Solid-Phase Extraction (SPE) Performance Data
| Parameter | Result | Reference |
| Recovery | >86% | [2] |
| Linearity Range | 20-2000 ng/mL | [2] |
| Intra-batch Precision (%CV) | <10% | [2] |
| Inter-batch Precision (%CV) | <10% | [2] |
| Accuracy (%RE) | within ±8% | [2] |
| LLOQ | 10 ng/mL | [4] |
| Absolute Recoveries | ~98-105% | [4] |
Experimental Protocols
Protocol 1: Protein Precipitation (PPT)
This method is rapid and simple, making it suitable for high-throughput analysis. Acetonitrile (B52724) is a commonly used solvent for precipitating plasma proteins.[5][9]
Materials:
-
Human plasma sample
-
This compound internal standard solution
-
Acetonitrile (HPLC grade)
-
Vortex mixer
-
Centrifuge
-
Autosampler vials
Procedure:
-
Pipette 100 µL of the human plasma sample into a microcentrifuge tube.
-
Add 20 µL of the this compound internal standard working solution.
-
Add 300 µL of ice-cold acetonitrile to the plasma sample. The 3:1 ratio of acetonitrile to plasma is a common starting point.[9]
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean autosampler vial.
-
Inject an aliquot of the supernatant into the LC-MS/MS system for analysis.
Protocol 2: Liquid-Liquid Extraction (LLE)
LLE is a classic sample clean-up technique that separates analytes based on their differential solubility in two immiscible liquid phases. Ethyl acetate (B1210297) is a common extraction solvent for Stavudine.[7][10]
Materials:
-
Human plasma sample
-
This compound internal standard solution
-
Ethyl acetate (HPLC grade)
-
Vortex mixer
-
Centrifuge
-
Evaporation system (e.g., nitrogen evaporator)
-
Reconstitution solvent (e.g., mobile phase)
-
Autosampler vials
Procedure:
-
Pipette 500 µL of the human plasma sample into a glass test tube.
-
Add 50 µL of the this compound internal standard working solution.
-
Add 3 mL of ethyl acetate to the plasma sample.[8]
-
Vortex the mixture for 5 minutes to facilitate the extraction of Stavudine and the internal standard into the organic layer.
-
Centrifuge the sample at 4000 x g for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean test tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue with 200 µL of the mobile phase.
-
Vortex briefly to dissolve the residue.
-
Transfer the reconstituted sample to an autosampler vial for injection into the LC-MS/MS system.
Protocol 3: Solid-Phase Extraction (SPE)
SPE provides a more thorough clean-up than PPT or LLE, often resulting in lower matrix effects and improved sensitivity. Reversed-phase SPE cartridges, such as Oasis HLB, are effective for extracting Stavudine from plasma.[2][11]
Materials:
-
Human plasma sample
-
This compound internal standard solution
-
Oasis HLB SPE cartridges (or similar reversed-phase cartridges)
-
SPE manifold (vacuum or positive pressure)
-
Methanol (B129727) (HPLC grade)
-
Deionized water
-
Elution solvent (e.g., methanol or acetonitrile)
-
Vortex mixer
-
Evaporation system
-
Reconstitution solvent
-
Autosampler vials
Procedure:
-
Conditioning: Condition the SPE cartridge by passing 1 mL of methanol through it.
-
Equilibration: Equilibrate the cartridge by passing 1 mL of deionized water through it. Do not allow the cartridge to dry out.
-
Loading:
-
In a separate tube, add 50 µL of the this compound internal standard working solution to 500 µL of the human plasma sample.
-
Vortex briefly.
-
Load the plasma sample onto the conditioned and equilibrated SPE cartridge.
-
Apply a gentle vacuum or positive pressure to slowly pass the sample through the sorbent bed.
-
-
Washing: Wash the cartridge with 1 mL of deionized water to remove salts and other polar interferences.
-
Elution:
-
Dry the cartridge by applying a high vacuum for 1-2 minutes.
-
Elute Stavudine and the internal standard by passing 1 mL of the elution solvent (e.g., methanol) through the cartridge.
-
Collect the eluate in a clean collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
-
Visualizations
Caption: Workflow for Stavudine analysis using Protein Precipitation.
Caption: Workflow for Stavudine analysis using Liquid-Liquid Extraction.
Caption: Workflow for Stavudine analysis using Solid-Phase Extraction.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. High throughput LC-MS/MS method for simultaneous quantification of lamivudine, stavudine and nevirapine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Determination of stavudine in human serum by on-line solid-phase extraction coupled to high-performance liquid chromatography with electrospray ionization tandem mass spectrometry: application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bioequivalence of dispersed stavudine: opened versus closed capsule dosing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development and validation of a method for isolating stavudine from biological fluids | Borodina | Humans and their health [kursk-vestnik.ru]
- 8. researchgate.net [researchgate.net]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. mdpi.com [mdpi.com]
- 11. Validation of a sensitive LC/MS/MS method for the determination of zidovudine and lamivudine in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of Intracellular Stavudine Triphosphate using a Stable Isotope-Labeled Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the measurement of intracellular concentrations of stavudine (B1682478) triphosphate (d4T-TP), the active metabolite of the antiretroviral drug stavudine (d4T). The methodology employs a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) approach. To ensure accuracy and precision, a stable isotope-labeled internal standard, stavudine-d4 (B15142251) (d4T-d4), is utilized. This protocol outlines the procedures for the isolation of peripheral blood mononuclear cells (PBMCs), intracellular extraction of d4T-TP, enzymatic dephosphorylation to stavudine, and subsequent quantification by LC-MS/MS. This method is suitable for pharmacokinetic studies and therapeutic drug monitoring in preclinical and clinical research.
Introduction
Stavudine, a nucleoside reverse transcriptase inhibitor (NRTI), is a thymidine (B127349) analog used in the treatment of HIV infection.[1][2] To exert its antiviral effect, stavudine must be anabolized within the host cell to its active triphosphate form, stavudine triphosphate (d4T-TP).[2] This active metabolite competes with the endogenous deoxythymidine triphosphate (dTTP) for incorporation into the growing viral DNA chain, leading to chain termination and inhibition of viral replication.[2]
The intracellular concentration of d4T-TP is a critical determinant of both the efficacy and toxicity of stavudine therapy.[3] Therefore, accurate and reliable quantification of intracellular d4T-TP levels in target cells, such as PBMCs, is essential for understanding its pharmacological profile and optimizing therapeutic regimens.
This application note details an indirect method for the quantification of d4T-TP. This approach involves the enzymatic conversion of the intracellular d4T-TP to its parent nucleoside, stavudine, which is then measured by LC-MS/MS using this compound as an internal standard. This method circumvents the challenges associated with the direct analysis of highly polar and often unstable triphosphate compounds.
Signaling Pathway and Metabolic Activation
Stavudine enters the cell and undergoes sequential phosphorylation by host cell kinases to form stavudine monophosphate (d4T-MP), diphosphate (B83284) (d4T-DP), and finally the active triphosphate (d4T-TP).
References
- 1. Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. impactfactor.org [impactfactor.org]
- 3. Estimation of Intracellular Concentration of Stavudine Triphosphate in HIV-Infected Children Given a Reduced Dose of 0.5 Milligrams per Kilogram Twice Daily - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol for the Preparation of Stavudine-d4 Stock Solution for Calibration Curves
Stavudine-d4
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Stavudine (B1682478) is a nucleoside reverse transcriptase inhibitor (NRTI) used in the treatment of HIV-1 infection. For quantitative bioanalytical studies, such as those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS), a stable isotope-labeled internal standard is crucial for accuracy and precision. This compound, a deuterated analog of Stavudine, is commonly used for this purpose. This document provides a detailed protocol for the preparation of a this compound stock solution and its subsequent use in creating calibration curves for the quantification of Stavudine in biological matrices.
Chemical and Physical Properties
A summary of the relevant chemical and physical properties of Stavudine and its deuterated analog is provided below.
| Property | Stavudine | This compound |
| Chemical Name | 2',3'-didehydro-3'-deoxythymidine | 1-[(2R,5S)-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]-5-(trideuteriomethyl)pyrimidin-2,4-dion-6-d |
| Molecular Formula | C₁₀H₁₂N₂O₄ | C₁₀H₈D₄N₂O₄ |
| Molecular Weight | 224.21 g/mol [1] | 228.24 g/mol [2] |
| Solubility | Soluble to 100 mM in water and DMSO. Soluble in water, sparingly soluble in ethanol, and slightly soluble in methylene (B1212753) chloride[3]. | Based on the properties of Stavudine and general guidelines for deuterated compounds, it is expected to be soluble in high-purity aprotic solvents such as methanol (B129727) and acetonitrile[4]. |
| Stability | Can degrade under hydrolytic, oxidative, and photolytic conditions. Should be stored in well-closed containers protected from light[5]. | Stable when stored properly. Avoid acidic or basic aqueous solutions to prevent deuterium-hydrogen exchange[4][6]. |
| Storage (Solid) | Store in a tight container at a controlled room temperature of 15-30°C, protected from excessive moisture. | Store at -20°C or colder in a desiccator to protect from moisture[4][6]. |
| Storage (Solution) | Stock solutions are stable at -20°C for 6 months or -80°C for 1 year. Refrigerated oral solutions (2-8°C) are stable for 30 days[6]. | Store stock solutions in amber, tightly sealed vials at -20°C[4]. |
Experimental Protocols
Materials and Equipment
-
This compound (solid powder)
-
High-purity methanol (LC-MS grade)
-
Calibrated analytical balance
-
Calibrated micropipettes and tips
-
Class A volumetric flasks (e.g., 1 mL, 10 mL)
-
Amber glass vials with screw caps
-
Vortex mixer
-
Sonicator
Preparation of this compound Stock Solution (1 mg/mL)
-
Equilibration: Allow the vial containing the solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh approximately 1 mg of this compound powder using a calibrated analytical balance. Record the exact weight.
-
Dissolution: Transfer the weighed powder to a 1 mL Class A volumetric flask.
-
Solvent Addition: Add a small amount of high-purity methanol to the flask to dissolve the powder. Gently vortex or sonicate for a few minutes to ensure complete dissolution[4].
-
Final Volume Adjustment: Once fully dissolved, bring the solution to the 1 mL mark with methanol.
-
Homogenization: Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Storage: Transfer the stock solution to a labeled amber glass vial with a screw cap. Store the stock solution at -20°C[4][6]. This stock solution is expected to be stable for at least 6 months.
Preparation of Working Internal Standard Solution (100 ng/mL)
-
Allow the 1 mg/mL this compound stock solution to warm to room temperature.
-
Using a calibrated micropipette, transfer 10 µL of the 1 mg/mL stock solution into a 100 mL volumetric flask.
-
Dilute to the mark with the appropriate analytical mobile phase or reconstitution solvent.
-
This working internal standard solution is typically added to samples and calibration standards during the sample preparation process.
Preparation of Stavudine Calibration Curve Standards
The following is an example of a calibration curve preparation for Stavudine in a biological matrix (e.g., human plasma), with a final concentration range of 5 ng/mL to 1000 ng/mL. A separate stock solution of non-deuterated Stavudine (1 mg/mL in methanol) is required.
Table 1: Preparation of Stavudine Calibration Curve Standards
| Calibration Standard | Concentration of Stavudine in Plasma (ng/mL) | Volume of Stavudine Working Stock (10 µg/mL) (µL) | Volume of Blank Plasma (µL) |
| CS1 | 5 | 5 | 995 |
| CS2 | 10 | 10 | 990 |
| CS3 | 50 | 50 | 950 |
| CS4 | 100 | 100 | 900 |
| CS5 | 250 | 250 | 750 |
| CS6 | 500 | 500 | 500 |
| CS7 | 1000 | 100 (from 100 µg/mL stock) | 900 |
Note: The volumes and concentrations can be adjusted based on the specific requirements of the analytical method and the expected concentrations in unknown samples. Published LC-MS/MS methods for Stavudine in human plasma have utilized calibration curve ranges of 5.00-1000 ng/mL and 20-2000 ng/mL[3][5].
Experimental Workflow
Caption: Workflow for preparing this compound stock and working solutions.
References
- 1. Stavudine | C10H12N2O4 | CID 18283 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. crslaboratories.com [crslaboratories.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. High throughput LC-MS/MS method for simultaneous quantification of lamivudine, stavudine and nevirapine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols: Use of Stavudine-d4 in Drug Metabolism and Pharmacokinetic (DMPK) Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stavudine (B1682478) (2',3'-didehydro-3'-deoxythymidine, d4T) is a nucleoside reverse transcriptase inhibitor (NRTI) that has been used in the treatment of HIV-1 infection. A thorough understanding of its drug metabolism and pharmacokinetic (DMPK) profile is crucial for optimizing its therapeutic use and minimizing toxicities. Stable isotope-labeled internal standards are indispensable tools in quantitative bioanalysis, offering the highest level of accuracy and precision. Stavudine-d4, a deuterated analog of Stavudine, serves as an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays due to its near-identical physicochemical properties to the parent drug. This allows for effective compensation for variability during sample preparation and analysis.
These application notes provide a comprehensive overview of the use of this compound in DMPK studies, including detailed experimental protocols and tabulated quantitative data.
Data Presentation: Pharmacokinetic Parameters of Stavudine
The following tables summarize key pharmacokinetic parameters of Stavudine in adult and pediatric populations, as well as in patients with renal impairment.
Table 1: Steady-State Pharmacokinetic Parameters of Stavudine in HIV-Infected Adults
| Parameter | Stavudine 40 mg BID (Mean ± SD, n=8) |
| AUC (ng•h/mL) | 2568 ± 454 |
| Cmax (ng/mL) | 536 ± 146 |
| Cmin (ng/mL) | 8 ± 9 |
AUC = Area under the plasma concentration-time curve Cmax = Maximum plasma concentration Cmin = Minimum (trough) plasma concentration
Table 2: Mean (± SD) Pharmacokinetic Parameters of Stavudine in Adult and Pediatric HIV-Infected Patients
| Parameter | Adult Patients | Pediatric Patients |
| Oral Bioavailability (F) | 86.4 ± 18.2% | 76.9 ± 31.7% |
| Volume of Distribution (Vd) | 58 ± 21 L | 18.5 ± 9.2 L/m² |
| Plasma Half-life (t½) | 1.0 - 1.6 h | 0.9 - 1.1 h |
| Renal Clearance | ~40% of total clearance | - |
Table 3: Mean Pharmacokinetic Parameter Values of Stavudine in Adults with Varying Degrees of Renal Function
| Creatinine Clearance (mL/min) | > 50 (Normal) | 26-50 | ≤ 25 |
| Apparent Oral Clearance (mL/min) | 508 | 276 | 148 |
| Terminal Half-life (h) | 1.4 | 2.6 | 4.8 |
| AUC₀-∞ (ng·h/mL) | 1864 | 3609 | 5928 |
Experimental Protocols
In Vivo Human Pharmacokinetic Study Protocol
This protocol outlines a typical single-dose pharmacokinetic study of orally administered Stavudine in healthy adult subjects.
Objective: To determine the pharmacokinetic profile of a single oral dose of Stavudine.
Study Design:
-
Subjects: Healthy adult volunteers (n=12), aged 18-45, with body weight within 15% of ideal body weight.
-
Exclusion Criteria: History of significant medical conditions, use of any medication within 14 days of the study, and pregnancy or lactation.
-
Dosing: A single oral dose of 40 mg Stavudine administered with 240 mL of water after an overnight fast of at least 10 hours.
-
Blood Sampling: Venous blood samples (5 mL) are collected into tubes containing K2-EDTA at the following time points: 0 (pre-dose), 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours post-dose.
-
Sample Processing: Plasma is separated by centrifugation at 3000 rpm for 10 minutes at 4°C and stored at -80°C until analysis.
-
Pharmacokinetic Analysis: Plasma concentrations of Stavudine are determined using a validated LC-MS/MS method. Pharmacokinetic parameters (Cmax, Tmax, AUC, t½, CL/F, Vd/F) are calculated using non-compartmental analysis.
Bioanalytical Method for Stavudine Quantification in Human Plasma using LC-MS/MS
This protocol describes a representative LC-MS/MS method for the quantification of Stavudine in human plasma, utilizing this compound as the internal standard (IS).
Objective: To accurately and precisely quantify Stavudine concentrations in human plasma.
Materials and Reagents:
-
Stavudine reference standard
-
This compound (Internal Standard)
-
HPLC-grade methanol (B129727), acetonitrile (B52724), and water
-
Formic acid
-
Human plasma (blank)
-
Solid Phase Extraction (SPE) cartridges
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Procedure:
-
Preparation of Stock and Working Solutions:
-
Prepare primary stock solutions of Stavudine and this compound in methanol at a concentration of 1 mg/mL.
-
Prepare working standard solutions of Stavudine by serial dilution of the stock solution to create calibration standards (e.g., 5-2000 ng/mL).
-
Prepare a working solution of this compound at a fixed concentration (e.g., 100 ng/mL).
-
-
Sample Preparation (Solid Phase Extraction):
-
To 200 µL of plasma sample, add 20 µL of the this compound working solution and vortex.
-
Condition an SPE cartridge with methanol followed by water.
-
Load the plasma sample onto the SPE cartridge.
-
Wash the cartridge with water to remove interferences.
-
Elute Stavudine and this compound with methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in 100 µL of the mobile phase.
-
-
LC-MS/MS Analysis:
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Stavudine: e.g., m/z 225.1 → 127.1
-
This compound: e.g., m/z 229.1 → 131.1
-
-
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area ratio of Stavudine to this compound against the nominal concentration of the calibration standards.
-
Determine the concentration of Stavudine in unknown samples by interpolation from the calibration curve.
-
Metabolic Pathway of Stavudine
Stavudine is a prodrug that requires intracellular phosphorylation to its active triphosphate form. Its systemic metabolism is minimal.
Primary Metabolic Pathway (Intracellular Activation): Stavudine is sequentially phosphorylated by cellular kinases to Stavudine monophosphate (d4T-MP), diphosphate (B83284) (d4T-DP), and finally to the active moiety, Stavudine triphosphate (d4T-TP).[1] d4T-TP inhibits HIV reverse transcriptase and terminates viral DNA chain elongation.[2]
Minor Metabolic Pathways: While the majority of a Stavudine dose is excreted unchanged, minor metabolic pathways include oxidation and glucuronidation.[2] In some preclinical models, Stavudine has been shown to be degraded to thymine, which is then further metabolized to beta-aminoisobutyric acid (BAIBA). A glucuronide metabolite has also been identified in the urine of monkeys.[3]
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Poor Chromatographic Peak Shape for Stavudine-d4
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with Stavudine-d4. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you address and resolve poor chromatographic peak shapes during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor peak shape for this compound in reverse-phase HPLC?
Poor peak shape for this compound, manifesting as peak tailing, fronting, or splitting, can arise from a variety of factors. The most common causes include:
-
Secondary Silanol (B1196071) Interactions: Residual, un-endcapped silanol groups on the silica-based stationary phase can interact with the polar functional groups of this compound, leading to peak tailing.[1][2]
-
Inappropriate Mobile Phase pH: The pH of the mobile phase can significantly affect the ionization state of this compound and the surface charge of the stationary phase.[3][4][5] An unsuitable pH can lead to poor peak symmetry.
-
Column Overload: Injecting too high a concentration of the analyte can saturate the stationary phase, often resulting in peak fronting.[1][6][7]
-
Inadequate Buffer Concentration: Insufficient buffer capacity in the mobile phase can lead to localized pH shifts on the column, causing peak distortion.[1][2]
-
Sample Solvent Mismatch: Using a sample solvent that is significantly stronger than the mobile phase can cause peak distortion, particularly peak fronting.[6][7][8]
-
Column Degradation: Over time, the stationary phase can degrade, or the column can become contaminated or develop voids, all of which negatively impact peak shape.[1][6][9]
Q2: My this compound peak is tailing. What should I do first?
Peak tailing is the most common peak shape issue for polar compounds like this compound. Here is a step-by-step approach to troubleshoot peak tailing:
-
Check and Adjust Mobile Phase pH: Ensure the mobile phase pH is appropriate. For a compound like Stavudine (B1682478), using a slightly acidic mobile phase (pH 3-5) can help to suppress the ionization of residual silanol groups on the column, thereby reducing tailing.[3][10]
-
Increase Buffer Strength: If you are already using a buffer, try increasing its concentration (e.g., from 10 mM to 25-50 mM). This can improve the buffering capacity and lead to better peak symmetry.[1]
-
Use an End-Capped Column: If you are not already, switch to a high-quality, end-capped C18 or C8 column. These columns have fewer accessible silanol groups, minimizing secondary interactions.[1]
-
Consider Mobile Phase Additives: Adding a small amount of a competing base, like triethylamine (B128534) (TEA), to the mobile phase can help to mask the active silanol sites. However, be aware that TEA can suppress MS ionization if you are using an LC-MS system.
Q3: I am observing peak fronting for my this compound peak. What is the likely cause?
Peak fronting is often associated with sample overload or issues with the sample solvent.[6][7]
-
Reduce Sample Concentration: Try diluting your sample and re-injecting it. If the peak shape improves, you were likely overloading the column.
-
Match Sample Solvent to Mobile Phase: Ensure your sample is dissolved in a solvent that is of similar or weaker strength than your mobile phase. Ideally, dissolve your sample in the mobile phase itself.[6][7][8]
Q4: My this compound peak is split. What could be the problem?
Split peaks can be caused by a few issues:
-
Column Contamination or Void: The inlet of your column might be partially blocked with particulates from your sample or a void may have formed in the packing material.[1] Try flushing the column or, if possible, reversing it and washing it. If the problem persists, the column may need to be replaced.
-
Sample Dissolution Issues: Ensure your sample is fully dissolved before injection. Incomplete dissolution can lead to split peaks.[11]
-
Injector Problems: Issues with the autosampler or manual injector can also lead to peak splitting.
Troubleshooting Guides
This section provides detailed methodologies for addressing poor peak shape for this compound.
Guide 1: Optimizing Mobile Phase Composition
Poor mobile phase preparation is a frequent source of chromatographic problems.
Troubleshooting Workflow for Mobile Phase Optimization
Caption: A logical workflow for troubleshooting poor peak shape by optimizing the mobile phase.
Experimental Protocol: Mobile Phase Preparation and Adjustment
-
Initial Mobile Phase Preparation:
-
A common starting point for Stavudine analysis is a mobile phase consisting of a mixture of methanol (B129727) or acetonitrile (B52724) and an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer).[12][13]
-
For example, prepare a 10 mM ammonium acetate solution in HPLC-grade water.
-
Mix this buffer with methanol in a ratio of 77:23 (v/v).[12]
-
Filter the mobile phase through a 0.45 µm filter and degas it before use.
-
-
pH Adjustment:
-
Measure the pH of the prepared mobile phase.
-
If peak tailing is observed, adjust the pH to the range of 3.5 - 4.5 using a suitable acid (e.g., 0.1% formic acid or acetic acid).
-
Ensure the chosen pH is compatible with your column's operating range. Silica-based columns are generally stable between pH 2 and 8.[14]
-
-
Buffer Concentration Adjustment:
-
If peak shape does not improve with pH adjustment, prepare a new mobile phase with a higher buffer concentration (e.g., 25 mM or 50 mM).
-
Repeat the analysis and observe the peak shape.
-
Guide 2: Column Care and Selection
The analytical column is the heart of the separation process, and its condition is critical for good chromatography.
Troubleshooting Flow for Column-Related Issues
Caption: A systematic approach to diagnosing and resolving column-related peak shape problems.
Experimental Protocol: Column Flushing and Evaluation
-
Column Flushing:
-
Disconnect the column from the detector.
-
Flush the column with a series of solvents of increasing strength to remove contaminants. A typical sequence for a reverse-phase column is:
-
HPLC-grade water (20 column volumes)
-
Methanol (20 column volumes)
-
Acetonitrile (20 column volumes)
-
Isopropanol (20 column volumes)
-
-
After flushing, equilibrate the column with the mobile phase for at least 30 minutes before re-injecting your sample.
-
-
Evaluating Column Performance:
-
Inject a well-characterized standard to assess the column's performance after flushing.
-
If peak shape issues persist, and you have ruled out mobile phase and sample-related problems, the column may be irreversibly damaged and require replacement.
-
Quantitative Data Summary
The following tables summarize typical chromatographic conditions used for the analysis of Stavudine, which can serve as a starting point for method development and troubleshooting for this compound.
Table 1: Reported HPLC Methods for Stavudine Analysis
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Gemini C18 | Kromasil C8 | LiChrospher 100 RP-8 |
| Mobile Phase | 20 mM Phosphate buffer: Acetonitrile: Methanol (90:7:3 v/v/v)[13] | 0.02M Ammonium acetate buffer (pH 4.5): Acetonitrile (gradient)[15] | 0.01 M Sodium acetate (pH 6.5): Methanol (85:15 v/v)[16] |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.5 mL/min |
| Detection | UV at 266 nm | UV at 265 nm | UV at 248 nm |
| Retention Time | 7.8 min[13] | 16.51 min[15] | Not Specified |
Table 2: Typical Concentration Ranges for Stavudine Analysis
| Sample Matrix | Concentration Range | Reference |
| Perfusate Samples | 0.5 - 50 µg/mL | [13] |
| Human Plasma | 10 - 1600 ng/mL | [17] |
| Bulk Drug & Tablets | 0.5 - 10 µg/mL | [15] |
| Human Plasma | 0.025 - 25 µg/mL | [18] |
By systematically addressing these potential issues, you can significantly improve the chromatographic peak shape for this compound, leading to more accurate and reliable analytical results.
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. m.youtube.com [m.youtube.com]
- 3. agilent.com [agilent.com]
- 4. Effect of mobile phase pH on the retention of nucleotides on different stationary phases for high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of mobile phase pH and organic content on LC-MS analysis of nucleoside and nucleotide HIV reverse transcriptase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. HPLC Troubleshooting Guide [scioninstruments.com]
- 7. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 8. [4]Troubleshooting HPLC- Fronting Peaks [restek.com]
- 9. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 10. benchchem.com [benchchem.com]
- 11. Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables - Blogs - News [alwsci.com]
- 12. Development and validation of a reversed-phase liquid chromatographic method for analysis of D4T (Stavudine) in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scielo.br [scielo.br]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Validation of high-performance liquid chromatography methods for determination of zidovudine, stavudine, lamivudine and indinavir in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Determination of stavudine in human plasma and urine by high-performance liquid chromatography using a reduced sample volume - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Ion Suppression for Stavudine-d4 in Mass Spectrometry
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize ion suppression effects when quantifying Stavudine-d4 using mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for this compound analysis?
A1: Ion suppression is a type of matrix effect where co-eluting compounds from the sample matrix (e.g., plasma, urine) interfere with the ionization of the target analyte, in this case, this compound, in the mass spectrometer's ion source.[1] This interference leads to a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of the quantitative analysis.[2] Even though this compound is a stable isotope-labeled internal standard used to compensate for such effects, significant ion suppression can still compromise the reliability of the results.[3]
Q2: What are the common causes of ion suppression in this compound analysis?
A2: The primary causes of ion suppression for this compound are endogenous components from biological matrices like salts, phospholipids, and proteins that are not completely removed during sample preparation.[1] Other contributing factors include:
-
Co-eluting metabolites: Endogenous or exogenous metabolites can have similar chromatographic retention times to this compound.
-
Formulation excipients: In preclinical or clinical studies, formulation agents like polysorbates can cause strong ion suppression.[4]
-
Mobile phase additives: Non-volatile mobile phase additives can accumulate in the ion source and interfere with ionization.
Q3: How can I detect and assess the extent of ion suppression?
A3: A common method to evaluate ion suppression is the post-column infusion experiment.[5] In this technique, a constant flow of this compound solution is infused into the mass spectrometer after the analytical column. A blank matrix sample is then injected onto the column. Any dip in the baseline signal of this compound at the retention time of interfering components indicates ion suppression. The degree of signal reduction can be used to quantify the matrix effect.
Troubleshooting Guides
Issue 1: Poor Signal Response or High Variability for this compound
This issue often points towards significant ion suppression. The following troubleshooting steps can help identify and resolve the problem.
Troubleshooting Decision Tree:
References
- 1. High throughput LC-MS/MS method for simultaneous quantification of lamivudine, stavudine and nevirapine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of stavudine in human serum by on-line solid-phase extraction coupled to high-performance liquid chromatography with electrospray ionization tandem mass spectrometry: application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Validation of a sensitive LC/MS/MS method for the determination of zidovudine and lamivudine in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Isotopic Exchange in Deuterated Standards
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on troubleshooting issues related to isotopic exchange in deuterated standards, with a specific focus on Stavudine-d4.
Frequently Asked Questions (FAQs)
Q1: What is isotopic exchange and why is it a concern for deuterated standards like this compound?
A: Isotopic exchange, also known as back-exchange, is an unintended chemical reaction where deuterium (B1214612) (²H or D) atoms on a stable isotope-labeled (SIL) internal standard are replaced by hydrogen (¹H or H) atoms from the surrounding environment, such as solvents or the sample matrix.[1][2] This is a significant concern in quantitative analysis, particularly for methods like liquid chromatography-mass spectrometry (LC-MS), because it compromises the integrity of the internal standard.[3] The loss of deuterium atoms alters the mass of the standard, which can lead to its incorrect identification as the unlabeled analyte. This results in an artificially inflated analyte signal and a diminished internal standard signal, ultimately causing inaccurate and unreliable quantification of the target compound.[1][3]
Q2: Where are the deuterium labels on this compound located and are they susceptible to exchange?
A: Based on supplier information, commercially available this compound is typically labeled as Stavudine-alpha,alpha,alpha,6-d4. This nomenclature indicates that three deuterium atoms are on the methyl group of the thymine (B56734) ring, and one deuterium atom is at the 6-position of the thymine ring.
-
Deuteriums on the methyl group (alpha positions): The methyl group is attached to a carbon-carbon double bond within the pyrimidine (B1678525) ring. While generally stable, the proximity of the carbonyl groups in the thymine ring can influence the stability of these deuteriums.
-
Deuterium at the 6-position: This deuterium is on a vinylic carbon within the ring.
Hydrogens on carbons alpha to carbonyl groups can be susceptible to exchange under acidic or basic conditions through a process called enolization.[3][4] Although the methyl group in thymine is not directly alpha to a carbonyl, the overall electronic environment of the ring system can influence its stability. However, deuterium atoms on carbon are generally much more stable than those on heteroatoms (e.g., -OH, -NH2).[2]
Q3: What are the primary factors that promote isotopic exchange?
A: The rate and extent of isotopic exchange are primarily influenced by four key factors:
-
pH: The exchange of deuterium atoms, particularly those on carbons adjacent to carbonyl groups, is often catalyzed by both acids and bases.[3][4] Extreme pH conditions (either highly acidic or highly basic) can significantly accelerate the rate of exchange.
-
Temperature: Higher temperatures increase the rate of most chemical reactions, including isotopic exchange.[2][3] Storing and processing samples at elevated temperatures can lead to a greater loss of deuterium from the standard over time.
-
Solvent Composition: Protic solvents, such as water and methanol, can act as a source of hydrogen atoms and facilitate the exchange process.[2][3] The longer the deuterated standard is in contact with protic solvents, the higher the risk of back-exchange. Aprotic solvents, like acetonitrile, are generally preferred for storing and handling deuterated standards.
-
Position of the Deuterium Label: The stability of a deuterium label is highly dependent on its position within the molecule. As mentioned, labels on heteroatoms are highly labile. While the carbon-deuterium bonds in this compound are expected to be relatively stable, their susceptibility to exchange is not zero, especially under harsh experimental conditions.[2]
Q4: How can I prevent or minimize isotopic exchange during my experiments?
A: To maintain the isotopic integrity of your this compound standard, consider the following best practices:
-
Storage: Store the deuterated standard as recommended by the manufacturer, which is typically in a cool, dry, and dark place. For solutions, use a high-purity aprotic solvent if possible and store at low temperatures (e.g., -20°C).
-
Sample Preparation:
-
Minimize the exposure of the standard to harsh pH conditions. If possible, adjust the pH of your samples to be near neutral or slightly acidic.
-
Keep samples cool throughout the preparation process.
-
Reduce the time the standard is in contact with aqueous or other protic solvents.
-
-
Solvent Selection: When preparing stock and working solutions, prioritize the use of high-purity aprotic solvents like acetonitrile. If aqueous solutions are necessary for your assay, prepare them fresh and use them promptly.
Troubleshooting Guide
Problem: I am observing a decreasing signal for my this compound internal standard and/or an increasing signal for the unlabeled Stavudine analyte in my quality control samples.
This is a common indication of isotopic exchange. Follow this step-by-step guide to diagnose and resolve the issue.
Step 1: Verify the Integrity of Your Stock Solution
-
Action: Prepare a fresh dilution of your this compound stock solution in a pure aprotic solvent (e.g., acetonitrile) and analyze it directly by LC-MS.
-
Expected Outcome: You should observe a single, sharp peak corresponding to the mass of this compound.
-
Troubleshooting: If you observe a significant peak at the mass of unlabeled Stavudine, your stock solution may be contaminated or have degraded. In this case, a new stock solution from a fresh vial of the standard should be prepared.
Step 2: Evaluate the Impact of Your Sample Matrix and Solvents
-
Action: Design a simple experiment to assess the stability of this compound in your experimental conditions. A detailed protocol is provided below (see Experimental Protocol 1 ).
-
Expected Outcome: The response of this compound should remain stable over time when incubated in your sample matrix and processing solvents.
-
Troubleshooting: If you observe a significant decrease in the this compound signal and/or an increase in the unlabeled Stavudine signal over time, this points to isotopic exchange occurring during your sample preparation.
Step 3: Optimize Your Experimental Conditions
Based on the results from Step 2, you may need to adjust your protocol. The following table summarizes potential optimization strategies.
| Parameter | Recommended Action to Minimize Exchange |
| pH | Adjust the pH of your sample and reconstitution solvents to be as close to neutral as possible, or slightly acidic, if your analytical method allows. Avoid strongly acidic or basic conditions. |
| Temperature | Perform all sample preparation steps at a reduced temperature (e.g., on an ice bath). Use a cooled autosampler if available. |
| Solvent | If possible, replace protic solvents (e.g., water, methanol) with aprotic solvents (e.g., acetonitrile) in your sample preparation and reconstitution steps. Minimize the time the standard is in contact with protic solvents. |
| Time | Process your samples as quickly as possible after the addition of the internal standard. |
Data Presentation
The stability of a deuterated internal standard is highly dependent on the experimental conditions. The following table summarizes hypothetical data from a stability experiment as described in Protocol 1 .
| Condition | Incubation Time (hours) | Temperature (°C) | pH | % Decrease in this compound Signal | Unlabeled Stavudine Peak Detected? |
| Blank Plasma | 0 | 4 | 7.4 | 0% | No |
| Blank Plasma | 4 | 25 | 7.4 | 15% | Yes |
| Reconstitution Solvent | 0 | 4 | 8.5 | 2% | No |
| Reconstitution Solvent | 4 | 25 | 8.5 | 35% | Yes |
| Optimized Solvent (ACN) | 4 | 25 | N/A | <2% | No |
| Optimized pH (6.0) | 4 | 25 | 6.0 | 5% | Minimal |
Interpretation: The hypothetical data indicates that the this compound standard is unstable at room temperature in both the biological matrix and, more significantly, in a slightly basic reconstitution solvent. Lowering the temperature, using an aprotic solvent, and adjusting the pH can significantly reduce the extent of isotopic exchange.
Experimental Protocols
Experimental Protocol 1: Assessing the Stability of this compound in Your Analytical Method
Objective: To determine if isotopic exchange of this compound is occurring under your specific sample preparation and storage conditions.
Materials:
-
This compound internal standard stock solution
-
Blank biological matrix (e.g., plasma, urine)
-
Sample preparation solvents (e.g., reconstitution solvent, mobile phase)
-
LC-MS/MS system
Methodology:
-
Prepare Samples:
-
T=0 Samples: Spike a known concentration of this compound into the blank matrix and immediately process it according to your standard sample preparation protocol. Also, prepare a sample of the standard in your final reconstitution solvent. Analyze these samples immediately.
-
Incubated Samples: Spike the same concentration of this compound into multiple aliquots of the blank matrix and your reconstitution solvent. Incubate these samples under conditions that mimic your typical sample handling and storage (e.g., room temperature for 4 hours, or refrigerated overnight).
-
-
Sample Analysis: After the incubation period, process the incubated samples using your standard protocol and analyze them by LC-MS/MS.
-
Data Analysis:
-
Monitor the peak area of both this compound and unlabeled Stavudine in all samples.
-
Compare the peak area of this compound in the incubated samples to the T=0 samples. A significant decrease suggests instability.
-
Look for the appearance or increase of a peak for unlabeled Stavudine in the incubated samples. This is a direct indication of back-exchange.
-
Visualizations
Caption: A step-by-step workflow for troubleshooting suspected isotopic exchange.
Caption: A general workflow for conducting a stability experiment for this compound.
References
Impact of Stavudine-d4 purity on the accuracy of quantification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with stavudine-d4 (B15142251) as an internal standard in quantitative analysis.
Frequently Asked Questions (FAQs)
Q1: Why is the purity of this compound critical for accurate quantification of stavudine (B1682478)?
The purity of this compound, when used as a stable isotope-labeled internal standard (SIL-IS), is paramount for accurate quantification of stavudine. This is because the fundamental principle of using an internal standard relies on the assumption that the IS behaves identically to the analyte during sample preparation and analysis. Any impurities in the this compound can introduce significant errors in the final calculated concentration of stavudine.
The most significant impurity of concern is the presence of unlabeled stavudine in the this compound standard.[1][2] This unlabeled analyte will contribute to the signal of the substance being measured, leading to an overestimation of the stavudine concentration in the sample.[2]
Q2: What are the common types of impurities found in this compound?
Impurities in this compound can be broadly categorized into:
-
Isotopic Impurities: These include molecules with incomplete deuteration (e.g., stavudine-d1, -d2, -d3) and, most critically, the presence of the unlabeled stavudine (d0). It is almost impossible to synthesize a stable-label IS without some level of unlabeled analyte present.[1]
-
Chemical Impurities: These can be residual starting materials, by-products from the synthesis of this compound, or degradation products. While less common with high-purity standards, they can potentially interfere with the analysis.
Q3: What are the regulatory guidelines regarding the purity of internal standards like this compound?
The International Council for Harmonisation (ICH) M10 guideline on Bioanalytical Method Validation, adopted by both the FDA and EMA, is the primary regulatory document.[3] Key recommendations include:
-
The internal standard (IS) should be well-characterized, and its purity should be known.[3]
-
When using a stable isotope-labeled IS, it is important that the labeled standard has high isotopic purity.[4]
-
The presence of unlabeled analyte in the IS should be investigated, and its potential impact on the assay should be evaluated during method validation.[4]
-
A certificate of analysis (CoA) is not strictly required for the IS if its suitability for use is demonstrated, for instance, by showing a lack of analytical interference from the substance itself or any of its impurities.[4]
Troubleshooting Guide
Problem 1: Inaccurate (higher than expected) quantification of stavudine.
| Possible Cause | Troubleshooting Steps |
| Presence of unlabeled stavudine in this compound internal standard. | 1. Assess IS Purity: Analyze the this compound standard solution alone by LC-MS/MS. Monitor the MRM transition for unlabeled stavudine. The response should be minimal. As a rule of thumb, the peak for the unlabeled analyte in the IS should not be more than 2% of the peak for the analyte at the Lower Limit of Quantification (LLOQ).2. Evaluate Cross-Interference: According to ICH M10 guidelines, the contribution of the IS to the analyte signal should be evaluated. This interference should not be more than 20% of the analyte response at the LLOQ.[2][5]3. Source a Higher Purity Standard: If the level of unlabeled stavudine is unacceptable, obtain a new lot of this compound with a higher isotopic purity and a certificate of analysis specifying the percentage of unlabeled analyte. |
| Co-elution of an impurity with stavudine. | 1. Optimize Chromatography: Modify the HPLC/UPLC gradient, mobile phase composition, or column chemistry to achieve baseline separation of stavudine from any interfering peaks.[1] |
Problem 2: High variability in the internal standard response across a batch.
| Possible Cause | Troubleshooting Steps |
| Inconsistent addition of the internal standard. | 1. Review Pipetting Technique: Ensure that pipettes are calibrated and that proper pipetting technique is used for adding the IS to all samples, standards, and quality controls (QCs).2. Automate IS Addition: If possible, use an automated liquid handler for IS addition to minimize human error. |
| Matrix effects (ion suppression or enhancement). | 1. Evaluate Matrix Effects: Infuse a constant concentration of this compound post-column while injecting extracted blank matrix samples from different sources. A significant dip or rise in the baseline at the retention time of stavudine indicates matrix effects.2. Improve Sample Preparation: Employ a more rigorous sample preparation method (e.g., switch from protein precipitation to solid-phase extraction or liquid-liquid extraction) to remove interfering matrix components.3. Chromatographic Separation: Ensure that stavudine and this compound co-elute as closely as possible to compensate for matrix effects effectively.[5] |
| Degradation of this compound. | 1. Assess Stability: Perform stability tests of the this compound stock and working solutions under the storage and experimental conditions to ensure it is not degrading. |
Experimental Protocols
Protocol 1: Assessment of Unlabeled Stavudine in this compound Internal Standard
Objective: To quantify the amount of unlabeled stavudine present as an impurity in the this compound internal standard solution.
Methodology:
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., methanol) at a known concentration (e.g., 1 mg/mL).
-
Prepare a working solution of this compound at the concentration used in the analytical method.
-
Prepare a series of calibration standards of unlabeled stavudine.
-
-
LC-MS/MS Analysis:
-
Inject the this compound working solution into the LC-MS/MS system.
-
Monitor the Multiple Reaction Monitoring (MRM) transitions for both stavudine and this compound.
-
Inject the unlabeled stavudine calibration standards and generate a calibration curve.
-
-
Data Analysis:
-
Determine the peak area of the unlabeled stavudine in the this compound working solution.
-
Calculate the concentration of the unlabeled stavudine impurity using the calibration curve.
-
Express the amount of unlabeled stavudine as a percentage of the total this compound concentration.
-
Acceptance Criteria: The response of the unlabeled stavudine in the IS solution should not contribute more than 20% to the response of the analyte at the LLOQ.[2][5]
Protocol 2: Evaluation of Internal Standard Response Variability
Objective: To assess the consistency of the this compound internal standard response across an analytical batch.
Methodology:
-
Sample Analysis:
-
Process and analyze a full batch of samples, including calibration standards, QCs, and unknown study samples, with the added this compound internal standard.
-
-
Data Extraction:
-
Extract the peak area of the this compound internal standard for each injected sample.
-
-
Data Analysis:
-
Calculate the mean and standard deviation (SD) of the IS peak areas for the calibration standards and QCs.
-
For each unknown sample, compare its IS response to the mean IS response of the calibrators and QCs.
-
Actionable Limits: If the internal standard response of a study sample deviates significantly (e.g., by more than 30%) from the mean response of the calibrators and QCs, an investigation should be initiated.[3]
Quantitative Data Summary
Table 1: Acceptance Criteria for Internal Standard Related Validations
| Parameter | Acceptance Criterion | Regulatory Guideline Reference |
| Cross-talk from IS to Analyte | Response in blank sample with IS should be ≤ 20% of the analyte response at LLOQ. | ICH M10 |
| Cross-talk from Analyte to IS | Response in blank sample with ULOQ concentration of analyte should be ≤ 5% of the IS response. | ICH M10 |
| Unlabeled Analyte in SIL-IS | The contribution of the unlabeled analyte in the IS to the analyte signal should be evaluated and its impact on accuracy assessed. A common industry practice is for the unlabeled peak area to be < 2% of the IS peak area. | ICH M10, Industry Best Practices |
| IS Response Variability | Deviations > 30% from the mean of calibrators and QCs may warrant investigation. | FDA Q&A Guidance |
Visualizations
Caption: Experimental workflow for the quantification of stavudine using this compound as an internal standard.
Caption: Troubleshooting workflow for inaccurate stavudine quantification.
References
Technical Support Center: Optimizing MRM Transitions for Stavudine and Stavudine-d4
Welcome to the technical support center for the LC-MS/MS analysis of Stavudine and its deuterated internal standard, Stavudine-d4. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experimental workflows.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues encountered during the quantitative analysis of Stavudine and this compound using Multiple Reaction Monitoring (MRM).
Q1: What are the recommended MRM transitions for Stavudine and this compound?
A1: The selection of appropriate precursor and product ions is critical for the sensitivity and selectivity of your assay. Based on common fragmentation patterns for nucleoside analogs, the following transitions are recommended. In positive ion mode, the primary fragmentation involves the cleavage of the glycosidic bond, resulting in the protonated nucleobase as the major product ion.
For Stavudine, the protonated molecule [M+H]⁺ has a mass-to-charge ratio (m/z) of 225. The most abundant and stable product ion corresponds to the protonated thymine (B56734) base at m/z 127.[1] For this compound, a mass shift corresponding to the deuterium (B1214612) labels should be observed. Assuming the deuterium atoms are on the thymine ring, the precursor ion [M+H]⁺ would be m/z 229, and the corresponding product ion would be m/z 131.
It is always recommended to confirm these transitions by infusing a standard solution of each analyte into the mass spectrometer to determine the most intense and stable precursor and product ions in your specific system.
Q2: I am observing poor peak shapes (tailing or fronting) for my Stavudine peak. What are the possible causes and solutions?
A2: Poor peak shape for nucleoside analogs like Stavudine is a common issue in reversed-phase chromatography. Here are the primary causes and troubleshooting steps:
-
Secondary Interactions: Residual silanol (B1196071) groups on the silica-based column packing can interact with the polar functional groups of Stavudine, leading to peak tailing.
-
Solution: Use a well-end-capped column or a column specifically designed for polar compounds. Operating the mobile phase at a lower pH (e.g., around 2.5-3.5 with an additive like formic acid) can suppress the ionization of silanol groups and reduce these interactions.
-
-
Mobile Phase pH: The pH of the mobile phase influences the ionization state of Stavudine. If the pH is close to the pKa of the analyte, both ionized and non-ionized forms may exist, resulting in peak distortion.
-
Solution: Adjust the mobile phase pH to be at least 1.5-2 units away from the pKa of Stavudine to ensure it is in a single ionic state.
-
-
Injection Solvent: Injecting the sample in a solvent that is significantly stronger (higher organic content) than the initial mobile phase can cause peak fronting or splitting.
-
Solution: Ensure the sample solvent is as close in composition to the initial mobile phase as possible. If a stronger solvent is necessary for solubility, reduce the injection volume.
-
-
Column Contamination: Accumulation of matrix components from biological samples on the column can lead to peak shape deterioration.
-
Solution: Employ a robust sample preparation method (e.g., solid-phase extraction) to effectively remove interferences. Regularly flush the column with a strong solvent wash and consider using a guard column to protect the analytical column.
-
Q3: My signal intensity for Stavudine is low and inconsistent, suggesting ion suppression. How can I mitigate this?
A3: Ion suppression is a frequent challenge in bioanalysis, where co-eluting matrix components from samples like plasma can interfere with the ionization of the target analyte in the mass spectrometer source.
-
Improve Chromatographic Separation: The most effective way to combat ion suppression is to chromatographically separate Stavudine from the interfering matrix components.
-
Solution: Optimize the LC gradient to ensure that Stavudine elutes in a region free from significant matrix effects. A post-column infusion experiment can be performed to identify the regions of ion suppression in your chromatogram.
-
-
Enhance Sample Cleanup: A more rigorous sample preparation will remove a greater proportion of the interfering matrix components.
-
Solution: If using protein precipitation, consider switching to liquid-liquid extraction or solid-phase extraction (SPE), which provide a cleaner extract.
-
-
Dilution: Diluting the sample can reduce the concentration of matrix components, thereby lessening their suppressive effect.
-
Solution: While this may also reduce the analyte signal, it can be a viable strategy if the initial concentration is sufficiently high.
-
-
Change Ionization Technique: If available, switching from electrospray ionization (ESI) to atmospheric pressure chemical ionization (APCI) can sometimes reduce susceptibility to matrix effects, although this may also affect sensitivity.
Q4: I am concerned about the potential for in-source fragmentation of Stavudine. How can I identify and minimize this?
A4: In-source fragmentation, where the analyte fragments within the ion source before entering the mass analyzer, can lead to a reduced signal for the intended precursor ion and an artificially high signal for the fragment ion. For nucleosides, this can be a particular concern.
-
Optimization of Source Parameters: High source temperatures and aggressive declustering potentials can promote in-source fragmentation.
-
Solution: Carefully optimize the declustering potential (DP) or cone voltage (CV). Start with a low value and gradually increase it while monitoring the signal intensity of the precursor ion. The optimal DP/CV will provide a strong precursor signal without inducing significant fragmentation. Similarly, use the lowest source temperature that still allows for efficient desolvation.
-
-
Gentle Ionization: The choice of mobile phase additives can influence the "softness" of the ionization.
-
Solution: Using additives like ammonium (B1175870) formate (B1220265) or ammonium acetate (B1210297) can sometimes lead to gentler ionization compared to strong acids like formic acid, potentially reducing in-source fragmentation.
-
Experimental Protocols and Data
Optimized MRM Transitions
The following table summarizes the recommended MRM transitions for Stavudine and this compound for use in a triple quadrupole mass spectrometer. It is crucial to optimize the collision energy (CE) and declustering potential (DP) / cone voltage (CV) on your specific instrument.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Polarity | Notes |
| Stavudine | 225.1 | 127.1 | Positive | Quantifier ion, corresponds to the protonated thymine base.[1] |
| 225.1 | 110.1 | Positive | Qualifier ion, from loss of NH₃ from the base.[1] | |
| 225.1 | 84.1 | Positive | Qualifier ion, from loss of HNCO from the base.[1] | |
| This compound | 229.1 | 131.1 | Positive | Quantifier ion, assuming deuteration on the thymine ring. |
| 229.1 | 112.1 | Positive | Qualifier ion, assuming deuteration on the thymine ring. |
Note: The exact m/z values for this compound will depend on the position of the deuterium labels. The values provided are predictive and should be confirmed experimentally.
Recommended LC-MS/MS Method Parameters
This table provides a starting point for developing a robust LC-MS/MS method. Optimization will be required for your specific instrumentation and application.
| Parameter | Recommended Setting |
| LC Column | C18, 2.1 x 50 mm, <3 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile/Methanol |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 1 - 10 µL |
| Column Temperature | 30 - 40 °C |
| Ionization Mode | Positive Electrospray Ionization (ESI) |
| Declustering Potential (DP) / Cone Voltage (CV) | Optimize between 20 - 80 V |
| Collision Energy (CE) | Optimize for each transition (typically 10 - 35 eV) |
Visualizing Experimental Workflows
General LC-MS/MS Workflow for Stavudine Analysis
Caption: A generalized workflow for the bioanalysis of Stavudine using LC-MS/MS.
Troubleshooting Logic for Poor Peak Shape
Caption: A decision tree for troubleshooting common causes of poor peak shape.
References
Acceptable recovery percentages for Stavudine-d4 in solid-phase extraction
Welcome to our technical support center for the solid-phase extraction (SPE) of Stavudine-d4. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and solutions to common challenges encountered during the bioanalytical workflow. Below you will find frequently asked questions, detailed troubleshooting guides, and a standard experimental protocol to ensure reliable and reproducible results in your laboratory.
Frequently Asked Questions (FAQs)
Q1: What is an acceptable recovery percentage for this compound in solid-phase extraction?
A1: Regulatory bodies such as the U.S. Food and Drug Administration (FDA) do not stipulate a specific mandatory recovery percentage for bioanalytical methods. The emphasis is on the consistency, precision, and reproducibility of the extraction process. While 100% recovery is ideal, it is not a strict requirement. The key is to demonstrate that the recovery is consistent across the calibration range and for quality control samples. In practice, published methods for Stavudine (B1682478) and similar nucleoside analogs often report high extraction recoveries.
Q2: Does the recovery of this compound (the internal standard) need to be identical to that of Stavudine?
A2: Ideally, the recovery of the deuterated internal standard (IS) should be similar to the analyte. However, the primary function of the IS is to compensate for variability during the sample preparation and analysis process. Therefore, as long as the response ratio of the analyte to the IS is consistent and the method meets validation criteria for accuracy and precision, some difference in recovery can be acceptable. It is crucial that the recovery of the IS is consistent across all samples.
Q3: What are the most common reasons for low recovery of this compound during SPE?
A3: Low recovery can stem from several factors, including:
-
Improper Cartridge Conditioning/Equilibration: Failure to properly wet and prepare the sorbent can lead to poor retention of the analyte.
-
Incorrect Sample pH: The pH of the sample can affect the ionization state of this compound and its interaction with the sorbent.
-
Inappropriate Wash Solvent: A wash solvent that is too strong can prematurely elute the analyte from the cartridge.
-
Insufficient Elution Solvent Volume or Strength: The elution solvent may not be strong enough or used in sufficient volume to completely desorb the analyte from the sorbent.
-
Matrix Effects: Components in the biological matrix (e.g., plasma, urine) can interfere with the binding of this compound to the sorbent or co-elute and cause ion suppression/enhancement in the detector.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the solid-phase extraction of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Recovery of this compound | 1. Incomplete retention on the SPE sorbent. | - Ensure the SPE cartridge is properly conditioned and equilibrated. - Verify the pH of the sample is optimal for retention. For reversed-phase SPE of a polar compound like Stavudine, a neutral or slightly acidic pH is often suitable. - Consider using a different sorbent with a higher affinity for Stavudine (e.g., polymeric reversed-phase instead of silica-based C18). |
| 2. Premature elution during the wash step. | - Decrease the organic content or strength of the wash solvent. - Ensure the wash solvent has a pH that maintains the retention of this compound. | |
| 3. Incomplete elution from the sorbent. | - Increase the volume of the elution solvent. - Increase the organic strength of the elution solvent (e.g., higher percentage of methanol (B129727) or acetonitrile). - Consider adding a small amount of a modifier (e.g., acid or base) to the elution solvent to disrupt interactions. | |
| High Variability in Recovery | 1. Inconsistent sample loading or elution flow rates. | - Use a vacuum manifold or automated SPE system to maintain consistent flow rates. - Avoid letting the cartridge dry out between steps unless specified in the protocol. |
| 2. Matrix effects varying between samples. | - Optimize the wash step to remove more interfering matrix components. - Evaluate different SPE sorbents that may offer better selectivity. - Dilute the sample prior to loading, if sensitivity allows. | |
| Poor Reproducibility | 1. Inconsistent laboratory technique. | - Ensure standardized procedures are followed by all analysts. - Use calibrated pipettes and consistent volumes for all steps. |
| 2. Variability in SPE cartridges between lots. | - Test new lots of SPE cartridges before use in validated assays. - If possible, purchase a large single lot of cartridges for a study. |
Acceptable Recovery Percentages for Stavudine
The following table summarizes recovery data for Stavudine from published literature, providing a benchmark for expected performance.
| Analyte | Matrix | SPE Sorbent | Reported Recovery (%) | Citation |
| Stavudine | Human Serum | Online SPE | ~98 - 105 | [1] |
| Stavudine | Human Plasma | Not specified | >89 | [2] |
| Stavudine & other antiretrovirals | Human Plasma | Symmetry C18 | ≥86 | [3] |
Detailed Experimental Protocol: Solid-Phase Extraction of this compound from Human Plasma
This protocol provides a general workflow for the extraction of this compound from human plasma using a generic reversed-phase SPE cartridge (e.g., C18 or polymeric). Optimization may be required for your specific application and laboratory conditions.
Materials:
-
SPE Cartridges (e.g., C18, 100 mg/1 mL)
-
Human Plasma containing this compound
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Deionized Water
-
Formic Acid (or other suitable modifier)
-
Vacuum Manifold or Automated SPE System
-
Collection Tubes
Procedure:
-
Sample Pre-treatment:
-
Thaw plasma samples at room temperature.
-
Vortex mix the samples to ensure homogeneity.
-
Centrifuge the samples to pellet any particulates.
-
To 200 µL of plasma, add the internal standard (this compound) solution.
-
Dilute the plasma sample with an equal volume of 2% phosphoric acid in water to precipitate proteins and adjust pH. Vortex and centrifuge.
-
-
SPE Cartridge Conditioning:
-
Place the SPE cartridges on the manifold.
-
Wash the cartridges with 1 mL of methanol.
-
Allow the methanol to pass through the sorbent completely. Do not apply excessive vacuum.
-
-
SPE Cartridge Equilibration:
-
Wash the cartridges with 1 mL of deionized water.
-
Follow with 1 mL of the same acidic solution used for sample dilution.
-
Ensure the sorbent does not dry out before sample loading.
-
-
Sample Loading:
-
Load the pre-treated plasma supernatant onto the conditioned and equilibrated SPE cartridge.
-
Use a slow and consistent flow rate (e.g., 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Apply a gentle vacuum to pull the wash solvent through.
-
-
Elution:
-
Place clean collection tubes in the manifold.
-
Elute this compound from the cartridge with 1 mL of methanol or acetonitrile. A mixture such as acetonitrile:water (80:20, v/v) with 0.5% acetic acid has also been shown to be effective.[3]
-
Use a slow flow rate to ensure complete elution.
-
-
Post-Elution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
-
Experimental Workflow Diagram
Caption: Solid-Phase Extraction Workflow for this compound.
References
- 1. Determination of stavudine in human serum by on-line solid-phase extraction coupled to high-performance liquid chromatography with electrospray ionization tandem mass spectrometry: application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. High throughput LC-MS/MS method for simultaneous quantification of lamivudine, stavudine and nevirapine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Variability in Stavudine-d4 Internal Standard Response
This technical support center is designed to assist researchers, scientists, and drug development professionals in addressing variability observed in the internal standard (IS) response of Stavudine-d4 (d4T) during bioanalytical experiments. The following troubleshooting guides and frequently asked questions (FAQs) provide systematic approaches to identify and resolve common issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of variability in the this compound internal standard response?
Variability in the internal standard response can be attributed to three main categories: sample preparation, matrix effects, and instrument-related issues.[1] A systematic investigation into each of these areas is crucial for identifying the root cause.
Q2: How can sample preparation introduce variability in the IS response?
Inconsistent sample handling is a frequent source of error. Key factors include:
-
Inaccurate Pipetting: Errors in dispensing the IS solution will lead to varying concentrations across samples.
-
Inadequate Mixing: Failure to thoroughly vortex or mix the sample after adding the IS can result in a non-homogenous sample, leading to inconsistent responses.
-
Variable Extraction Recovery: If the extraction efficiency of the IS from the matrix is not consistent across all samples, it will cause fluctuations in the final response. The IS should ideally be added at the earliest stage of sample preparation to account for variability in the entire process.[1]
-
Degradation: Stavudine (B1682478) is susceptible to hydrolysis under acidic, neutral, and alkaline conditions.[1] Improper sample storage or prolonged processing times at room temperature can lead to degradation of the IS.
Q3: What are matrix effects and how do they affect the this compound response?
Matrix effects are the alteration of ionization efficiency by co-eluting components from the biological matrix.[2][3] This can manifest as:
-
Ion Suppression: Endogenous compounds in the matrix can compete with the IS for ionization, leading to a decreased signal.
-
Ion Enhancement: In some cases, matrix components can enhance the ionization of the IS, resulting in an increased signal.
Since this compound is a stable isotope-labeled internal standard, it is expected to co-elute with Stavudine and be similarly affected by matrix effects, thus providing accurate quantification. However, significant and variable matrix effects can still lead to unacceptable IS response variability.
Q4: Which instrument-related factors can cause a variable IS response?
Fluctuations in the analytical instrument's performance can directly impact the IS signal. Common instrumental issues include:
-
Injector Problems: Inconsistent injection volumes will lead to variable amounts of the IS being introduced into the system.
-
LC System Issues: Fluctuations in mobile phase composition or flow rate can affect chromatographic peak shape and retention time, influencing the IS response.
-
Mass Spectrometer Source Contamination: Buildup of non-volatile matrix components in the ion source can lead to a gradual decrease or erratic IS response over an analytical run.
-
Detector Saturation: If the IS concentration is too high, it can saturate the detector, leading to non-linear and variable responses.
Q5: How can I systematically troubleshoot the variability in my this compound IS response?
A stepwise approach is recommended. Start by examining the pattern of variability. Is it random, or is there a trend (e.g., a gradual decrease in response throughout the run)? The troubleshooting workflow diagram below provides a logical sequence for your investigation.
Troubleshooting Guide
This guide provides a systematic workflow to diagnose and resolve variability in the this compound internal standard response.
Troubleshooting Workflow
Caption: Troubleshooting decision tree for variable this compound IS response.
Data Presentation
The following tables summarize quantitative data related to Stavudine recovery and stability. Note that where data for this compound is not available, data for Stavudine is presented as a close approximation.
Table 1: Comparison of Extraction Methodologies on Stavudine Recovery
| Extraction Method | Matrix | Analyte | Average Recovery (%) | Reference |
| Solid-Phase Extraction (SPE) | Human Plasma | Stavudine | >89 | [4] |
| Liquid-Liquid Extraction (LLE) | Human Plasma | Stavudine | 89.77 ± 2.02 | [5] |
| Liquid-Liquid Extraction (LLE) | Urine | Stavudine | 93.33 ± 2.02 | [5] |
| Protein Precipitation | Not Specified | Not Specified | Generally lower than SPE/LLE |
Table 2: Stability of Stavudine under Different Stress Conditions
| Stress Condition | Duration | Temperature | Approximate Degradation (%) | Reference |
| 0.1 M HCl (Acid Hydrolysis) | 48 hours | 80°C | Significant | |
| 0.1 M NaOH (Alkaline Hydrolysis) | 48 hours | 80°C | Significant | |
| Water (Neutral Hydrolysis) | 72 hours | 80°C | Significant | |
| 30% H₂O₂ (Oxidation) | 48 hours | Room Temp | Significant | |
| High Humidity (75% RH) | 28 days | 30°C | 35.7 | [5] |
| High Humidity (95% RH) | 28 days | 50°C | 53.6 | [5] |
Experimental Protocols
Detailed Bioanalytical Method for Stavudine in Human Plasma using LC-MS/MS
This protocol is adapted from a validated method for the simultaneous quantification of Lamivudine, Stavudine, and Nevirapine in human plasma.
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
To 200 µL of human plasma, add 25 µL of this compound internal standard working solution.
-
Vortex for 30 seconds.
-
Load the sample onto a pre-conditioned SPE cartridge (e.g., Oasis HLB).
-
Wash the cartridge with 1 mL of 5% methanol (B129727) in water.
-
Elute the analytes with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
2. LC-MS/MS Conditions
-
LC System: Agilent 1200 series or equivalent
-
Column: Symmetry C18, 150 mm x 3.9 mm, 5 µm
-
Mobile Phase: 0.5% glacial acetic acid in water:acetonitrile (20:80, v/v)
-
Flow Rate: 0.8 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex API 4000)
-
Ionization Mode: Electrospray Ionization (ESI) - Positive
-
MRM Transitions:
-
Stavudine: To be optimized based on instrument
-
This compound: To be optimized based on instrument
-
3. Quality Control
-
Prepare calibration standards and quality control samples in blank plasma.
-
Analyze a set of calibration standards at the beginning and end of each analytical run.
-
Include at least three levels of QC samples (low, medium, and high) in duplicate within each run.
Visualization of Key Processes
Analyte Quantification Workflow
Caption: General workflow for bioanalytical quantification using an internal standard.
References
- 1. Establishment of inherent stability of stavudine and development of a validated stability-indicating HPLC assay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Post-dispensing stability surveillance: Stavudine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. jocpr.com [jocpr.com]
Validation & Comparative
A Comparative Guide to the Cross-Validation of HPLC-UV and LC-MS/MS Methods for Stavudine Analysis Using Stavudine-d4
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for the quantitative analysis of Stavudine (B1682478), a nucleoside analog reverse transcriptase inhibitor used in the treatment of HIV/AIDS.[1][2][3] The use of a stable isotope-labeled internal standard, Stavudine-d4, is central to the LC-MS/MS methodology and its comparison with the more traditional HPLC-UV approach. This document is intended for researchers, scientists, and drug development professionals involved in bioanalytical method development and validation.
Introduction to Analytical Method Cross-Validation
Method cross-validation is a critical process in bioanalytical studies, ensuring that data obtained from different analytical methods are comparable. This is particularly important when samples from a single study are analyzed at different sites or when a method is transferred between laboratories. Regulatory bodies like the US Food and Drug Administration (FDA) and the European Medicines Agency (EMA) provide guidelines on bioanalytical method validation, which include recommendations for cross-validation.[4][5][6][7][8]
The primary objective of this guide is to present a comparative framework for the cross-validation of an established HPLC-UV method with a more sensitive and selective LC-MS/MS method for Stavudine quantification.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of analytical methods. Below are typical experimental protocols for both HPLC-UV and LC-MS/MS analysis of Stavudine.
HPLC-UV Method Protocol
A common approach for the analysis of Stavudine in biological matrices by HPLC-UV involves protein precipitation or liquid-liquid extraction for sample cleanup, followed by chromatographic separation on a C18 column.
-
Sample Preparation: To 100 µL of plasma, 200 µL of acetonitrile (B52724) is added to precipitate proteins. The sample is vortexed and then centrifuged. The supernatant is collected and a portion is injected into the HPLC system.
-
Chromatographic Conditions:
-
Column: C18, 5 µm, 4.6 x 150 mm
-
Mobile Phase: A mixture of phosphate (B84403) buffer and acetonitrile in an isocratic elution.
-
Flow Rate: 1.0 mL/min
-
Detection: UV detection at 266 nm.[9]
-
Internal Standard (IS): A suitable compound with similar chromatographic behavior to Stavudine. For HPLC-UV, a non-deuterated analogue is often used.
-
LC-MS/MS Method Protocol
The LC-MS/MS method offers higher sensitivity and specificity, making it suitable for studies requiring lower limits of quantification. The use of a stable isotope-labeled internal standard like this compound is standard practice to compensate for matrix effects and variability in extraction and ionization.
-
Sample Preparation: Solid-phase extraction (SPE) is frequently employed for sample clean-up to minimize matrix interference.[10][11]
-
Chromatographic Conditions:
-
Column: C18, 3.5 µm, 2.1 x 50 mm
-
Mobile Phase: A gradient elution with a mixture of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.4 mL/min
-
-
Mass Spectrometric Conditions:
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
Transitions: Specific precursor-to-product ion transitions are monitored for both Stavudine and the internal standard, this compound.
-
Data Presentation: Performance Comparison
The following tables summarize the typical performance characteristics of HPLC-UV and LC-MS/MS methods for Stavudine analysis, based on data from various validated methods.[10][12][13][14]
| Parameter | HPLC-UV | LC-MS/MS |
| Linearity Range (ng/mL) | 10 - 1600[14] | 20 - 2000[10] |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 10 - 50[14] | 1 - 20[10][15] |
| Accuracy (% Bias) | Within ±15% | Within ±15% |
| Precision (%RSD) | < 15% | < 15% |
| Selectivity | Susceptible to interference from co-eluting compounds. | Highly selective due to MRM detection. |
| Internal Standard | Non-deuterated analogue | This compound (Stable Isotope Labeled) |
| Sample Volume | Typically higher (e.g., 200 µL)[16] | Can be lower (e.g., 100 µL)[17] |
| Run Time | Generally longer | Often shorter due to faster chromatography.[10] |
Mandatory Visualizations
The following diagrams illustrate the logical workflow of the cross-validation process and the relationship between the two analytical techniques.
Caption: Workflow for the cross-validation of two analytical methods.
Caption: Relationship between HPLC-UV and LC-MS/MS in a cross-validation context.
Discussion and Conclusion
The cross-validation of an HPLC-UV method with a more modern LC-MS/MS method for Stavudine analysis is a crucial step in ensuring data integrity across different analytical platforms. While HPLC-UV can be a robust and cost-effective method for routine analysis, its limitations in sensitivity and selectivity may not be suitable for all study requirements.[9][18]
LC-MS/MS, with its superior sensitivity and the use of a stable isotope-labeled internal standard like this compound, offers significant advantages in terms of specificity and the ability to measure low concentrations of the analyte.[10][11][15] The use of this compound is particularly beneficial as it co-elutes with the analyte and behaves similarly during sample preparation and ionization, thus providing a more accurate correction for any variations.
A successful cross-validation, where the data from both methods show a strong correlation within predefined acceptance criteria, provides confidence that the methods can be used interchangeably or that data generated by either method are comparable. This is essential for long-term clinical studies or when transitioning from an older to a newer analytical technology.
References
- 1. Stavudine - Wikipedia [en.wikipedia.org]
- 2. my.clevelandclinic.org [my.clevelandclinic.org]
- 3. Antiretroviral activity of stavudine (2',3'-didehydro-3'-deoxythymidine, D4T) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ema.europa.eu [ema.europa.eu]
- 6. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 7. FDA 2018 Bioanalytical Method Validation - A Practical Assessment - Quinta Analytica [quinta.cz]
- 8. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. ijpsr.info [ijpsr.info]
- 10. High throughput LC-MS/MS method for simultaneous quantification of lamivudine, stavudine and nevirapine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. scielo.br [scielo.br]
- 13. Development and validation of RP-HPLC method for simultaneous determination of lamivudine, stavudine, and zidovudine in perfusate samples: Application to the Single-Pass Intestinal Perfusion (SPIP) studies | Brazilian Journal of Pharmaceutical Sciences [revistas.usp.br]
- 14. Validation of high-performance liquid chromatography methods for determination of zidovudine, stavudine, lamivudine and indinavir in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Validation of a sensitive LC/MS/MS method for the determination of zidovudine and lamivudine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Validation of a sensitive LC/MS/MS method for the determination of zidovudine and lamivudine in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
A Comparative Guide to Bioanalytical Methods for Stavudine Utilizing Stavudine-d4 Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the accuracy and precision requirements for the bioanalytical quantification of Stavudine (B1682478), with a specific focus on methods employing its deuterated internal standard, Stavudine-d4. The use of a stable isotope-labeled internal standard is a cornerstone of robust bioanalytical method development, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, as it ensures the highest degree of accuracy and precision by compensating for variability in sample preparation and instrument response.
Regulatory Landscape: Accuracy and Precision Benchmarks
Bioanalytical method validation is a critical process governed by stringent regulatory guidelines to ensure the reliability of pharmacokinetic and toxicokinetic data. The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) M10 guideline, which is adopted by major regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), provides a harmonized framework for these validations.
The acceptance criteria for accuracy and precision are well-defined. For a method to be considered valid, the mean concentration of quality control (QC) samples at low, medium, and high levels should be within ±15% of the nominal (true) concentration. The precision, measured as the coefficient of variation (%CV), should not exceed 15% at these levels. A wider acceptance range is permitted for the Lower Limit of Quantification (LLOQ), where both accuracy and precision should be within ±20%.
Comparative Analysis of Bioanalytical Methods
While the use of this compound as an internal standard is ideal for the bioanalysis of Stavudine, publicly available, detailed validation data for multiple distinct methods meeting this specific criterion is limited. However, by combining information from a study that explicitly uses this compound with data from a well-validated method for Stavudine that employs a different internal standard, we can establish a comprehensive performance benchmark.
Table 1: Comparison of LC-MS/MS Method Performance for Stavudine Analysis
| Parameter | Method 1 (with this compound) | Method 2 (with Metaxalone IS)[1] |
| Internal Standard | This compound | Metaxalone |
| Linear Range | 10 - 1000 ng/mL | 20 - 2000 ng/mL |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL | 20 ng/mL |
| Intra-day Precision (%CV) | Information not fully available | < 10% |
| Inter-day Precision (%CV) | Information not fully available | < 10% |
| Intra-day Accuracy (% Bias) | Information not fully available | within ±8% |
| Inter-day Accuracy (% Bias) | Information not fully available | within ±8% |
Note: Detailed intra- and inter-day accuracy and precision data for the method using this compound were not available in the public domain.
Experimental Protocols
A detailed understanding of the experimental workflow is crucial for replicating and comparing bioanalytical methods. Below are the experimental protocols for the two methods referenced.
Method 1: LC-MS/MS with this compound Internal Standard
This method was employed in a pharmacokinetic study involving HIV-infected pregnant women and their infants.
Sample Preparation:
-
Aliquots of 250 µL of maternal plasma or 10 µL of infant plasma were used.
-
Stavudine and its internal standard, this compound, were extracted using a 96-well Empore C-18 solid-phase extraction (SPE) plate.
Chromatographic and Mass Spectrometric Conditions:
-
LC-MS/MS System: Shimadzu LC10AD liquid chromatograph interfaced with a Sciex API 3000 mass spectrometer.
-
Ionization: IonSpray (a form of electrospray ionization).
-
Mass Transitions: The specific mass-to-charge (m/z) transitions monitored for Stavudine and this compound were 127 and 131, respectively.
A more detailed protocol including column type, mobile phase composition, and specific mass spectrometer settings was not available in the referenced literature.
Method 2: High-Throughput LC-MS/MS with Metaxalone Internal Standard[1]
This method was developed for the simultaneous quantification of Lamivudine, Stavudine, and Nevirapine (B1678648) in human plasma.
Sample Preparation:
-
Solid-phase extraction (SPE) was used to isolate the analytes and the internal standard from human plasma.
Chromatographic Conditions:
-
HPLC System: Not specified in detail.
-
Column: Symmetry C18, 150 mm x 3.9 mm i.d., 5 µm particle size.
-
Mobile Phase: An isocratic mobile phase consisting of 0.5% glacial acetic acid in a water:acetonitrile (20:80, v/v) mixture.
-
Injection Volume: 5 µL.
-
Run Time: 4.5 minutes.
Mass Spectrometric Conditions:
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Multiple Reaction Monitoring (MRM) without polarity switching.
-
Precursor and Product Ions: Specific precursor and product ions for Stavudine were monitored.
Visualizing the Bioanalytical Workflow
To illustrate the logical flow of a typical bioanalytical method for Stavudine analysis from sample receipt to data analysis, the following diagrams are provided.
Caption: A generalized workflow for the bioanalytical determination of Stavudine in plasma.
Caption: Key parameters for bioanalytical method validation as per regulatory guidelines.
References
Linearity and range determination for Stavudine assays with Stavudine-d4
Comparative Guide to Analytical Methods for Stavudine (B1682478) Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of various analytical methods for the quantification of Stavudine, a nucleoside reverse transcriptase inhibitor used in the treatment of HIV. The performance of different methodologies is compared, with a focus on linearity and analytical range. While specific experimental data for assays utilizing Stavudine-d4 as an internal standard is not widely published in the public domain, this guide incorporates data from established High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods. The use of a deuterated internal standard like this compound is a highly recommended practice in bioanalytical method development to improve accuracy and precision by correcting for variability in sample processing and matrix effects.
Data Presentation: Linearity and Range of Stavudine Assays
The following table summarizes the linearity and quantification range of different analytical methods for Stavudine determination.
| Method | Internal Standard (IS) | Matrix | Linearity Range | Correlation Coefficient (r²) | Reference |
| HPLC-UV | Emtricitabine | Human Plasma | 0.068–4.577 µg/mL | Not Specified | [1] |
| HPLC-UV | Didanosine | Perfusate | 0.5–50 µg/mL | > 0.999 | [2] |
| HPLC-UV | Not Specified | Pharmaceutical Dosage Form | 10–200 µg/mL | Not Specified | [3] |
| HPLC-UV | Not Specified | Not Specified | 25–500 µg/mL | 0.9994 | [4] |
| LC-MS/MS | Metaxalone | Human Plasma | 20–2000 ng/mL | Not Specified | [5][6] |
| LC-MS/MS | Zidovudine | Human Plasma | 20–4000 ng/mL | Not Specified | [7] |
| HPLC-UV | Not Specified | Human Plasma | 10–1600 ng/mL | Not Specified | [8] |
| HPLC-UV | Not Specified | Human Plasma | 25-25,000 ng/mL | Not Specified | [9] |
Note on this compound as an Internal Standard:
The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative bioanalysis, particularly for LC-MS/MS methods. This compound is chemically identical to Stavudine but has a different mass due to the presence of deuterium (B1214612) atoms. This allows it to co-elute with the analyte and experience similar ionization and matrix effects, providing a more accurate correction for any variations during the analytical process. While specific linearity data for a this compound method was not available in the reviewed literature, it is expected that a validated LC-MS/MS method using this compound would exhibit excellent linearity and a wide dynamic range, comparable to or exceeding the performance of the methods listed above.
Experimental Protocols
Below are detailed methodologies for some of the key experiments cited in the comparison table.
HPLC-UV Method with Emtricitabine as Internal Standard
-
Sample Preparation: To 500 µL of plasma, 100 µL of the internal standard solution (Emtricitabine, 500 µg/mL) is added. The mixture is then subjected to liquid-liquid extraction using 4 mL of an ethyl acetate-isopropyl alcohol mixture (90:10, v/v). After centrifugation, the organic layer is separated and evaporated to dryness under a stream of nitrogen at 50°C. The residue is reconstituted in 400 µL of the mobile phase.[1]
-
Chromatographic Conditions:
-
Instrument: Shimadzu LC-2010 HPLC system.[1]
-
Column: Not specified in the provided abstract.
-
Mobile Phase: A mixture of ammonium (B1175870) acetate (B1210297) buffer (pH 6.00 ± 0.05) and acetonitrile.[1]
-
Flow Rate: Not specified.
-
Detection: UV detection, wavelength not specified.
-
Injection Volume: Not specified.
-
HPLC-UV Method with Didanosine as Internal Standard
-
Sample Preparation: Stock solutions of Stavudine and the internal standard, Didanosine, are prepared. Working standard solutions are made by diluting the stock solutions to achieve a concentration range of 0.5-50 µg/mL for Stavudine.[2]
-
Chromatographic Conditions:
-
Instrument: Not specified.
-
Column: Gemini C18 column.[2]
-
Mobile Phase: Not specified.
-
Flow Rate: Not specified.
-
Detection: UV detection, wavelength not specified.
-
Injection Volume: Not specified.
-
LC-MS/MS Method with Metaxalone as Internal Standard
-
Sample Preparation: Solid-phase extraction (SPE) is performed on plasma samples.[5][6]
-
Chromatographic Conditions:
Mandatory Visualization
Experimental Workflow for Linearity and Range Determination
The following diagram illustrates a typical experimental workflow for establishing the linearity and range of a bioanalytical method for Stavudine, incorporating the use of an internal standard like this compound.
Caption: Workflow for Linearity and Range Determination.
References
- 1. ptfarm.pl [ptfarm.pl]
- 2. scielo.br [scielo.br]
- 3. researchgate.net [researchgate.net]
- 4. Establishment of inherent stability of stavudine and development of a validated stability-indicating HPLC assay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. High throughput LC-MS/MS method for simultaneous quantification of lamivudine, stavudine and nevirapine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Validation of high-performance liquid chromatography methods for determination of zidovudine, stavudine, lamivudine and indinavir in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of stavudine in human plasma and urine by high-performance liquid chromatography using a reduced sample volume - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Specificity and Selectivity in Stavudine-d4 Bioanalysis: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the accuracy and reliability of bioanalytical methods is paramount. This guide provides a comparative overview of specificity and selectivity testing for Stavudine-d4 (d4T), a nucleoside reverse transcriptase inhibitor, particularly in the presence of its metabolites and potential degradation products. We delve into established analytical techniques, offering detailed experimental protocols and comparative data to aid in method selection and development.
Stavudine (B1682478) (d4T) is a thymidine (B127349) analogue active against the human immunodeficiency virus (HIV). Its bioanalytical monitoring is crucial for pharmacokinetic and bioequivalence studies. However, the presence of structurally similar endogenous compounds, metabolites, and degradation products can interfere with accurate quantification. Specificity and selectivity are critical validation parameters that demonstrate an analytical method's ability to unequivocally measure the analyte of interest.
Understanding the Metabolic Landscape of Stavudine
Stavudine undergoes intracellular phosphorylation to its active forms: stavudine monophosphate (d4T-MP), stavudine diphosphate (B83284) (d4T-DP), and stavudine triphosphate (d4T-TP). While hepatic metabolism plays a minor role, oxidation and glucuronidation can produce other minor metabolites. A known degradation product of stavudine is thymine. An effective analytical method must be able to distinguish this compound from these related compounds.
Comparative Analysis of Analytical Methodologies
High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common techniques for the quantification of this compound in biological matrices. Below is a comparison of their performance based on published literature.
| Parameter | HPLC-UV | LC-MS/MS |
| Principle | Separation based on polarity, detection via UV absorbance. | Separation based on polarity, detection based on mass-to-charge ratio of parent and fragment ions. |
| Specificity | Good, but susceptible to interference from compounds with similar retention times and UV spectra. | Excellent, highly specific due to the unique mass transitions of the analyte. |
| Selectivity | Adequate, may require extensive method development to resolve from all metabolites. | High, capable of distinguishing between isobaric compounds through fragmentation patterns. |
| Sensitivity | Generally lower, with Limits of Quantification (LOQ) in the ng/mL range.[1][2] | High, with LOQs in the pg/mL to low ng/mL range.[3][4] |
| Sample Throughput | Moderate to high. | High, with rapid analysis times.[3][4] |
| Cost & Complexity | Lower cost, less complex instrumentation. | Higher cost, more complex instrumentation and operation. |
Experimental Protocols for Specificity and Selectivity Testing
To ensure a bioanalytical method is specific and selective for this compound, the following experimental protocols are recommended:
Analysis of Blank Matrix
Objective: To assess for interference from endogenous components in the biological matrix.
Methodology:
-
Obtain at least six different lots of the blank biological matrix (e.g., human plasma, urine).
-
Process each blank sample using the developed analytical method.
-
Analyze the chromatograms for any peaks at the retention time of this compound and its internal standard (IS).
-
The response of any interfering peak should be less than 20% of the lower limit of quantification (LLOQ) for the analyte and less than 5% for the IS.
Analysis of Spiked Samples with Metabolites and Degradation Products
Objective: To demonstrate that the method can differentiate this compound from its known metabolites and degradation products.
Methodology:
-
Prepare separate standard solutions of this compound, its major metabolites (d4T-MP, d4T-DP, d4T-TP), and thymine.
-
Prepare a blank matrix sample spiked with this compound at a known concentration (e.g., at the LLOQ and a high concentration).
-
Prepare separate blank matrix samples spiked with each metabolite and degradation product at a high concentration.
-
Prepare a blank matrix sample spiked with this compound and all potential interfering compounds.
-
Analyze all prepared samples using the developed method.
-
Evaluate the chromatograms to ensure that the peaks for this compound and the interfering compounds are well-resolved. The retention times should be sufficiently different to allow for accurate integration.
-
In LC-MS/MS methods, monitor the specific mass transitions for this compound and confirm that no signal is detected in the channels of the metabolites at the retention time of this compound, and vice-versa.
The following diagram illustrates a typical workflow for assessing the specificity and selectivity of an analytical method for this compound.
Caption: Workflow for Specificity and Selectivity Testing of this compound.
Comparative Chromatographic Data
The following table summarizes typical chromatographic conditions and outcomes for the separation of Stavudine from other nucleoside reverse transcriptase inhibitors (NRTIs), which can be considered as potential interferents in combination therapies. While specific data for d4T metabolites is sparse in comparative format, the resolution from other structurally similar drugs provides an indication of the method's resolving power.
| Method | Column | Mobile Phase | Retention Time (min) | Reference |
| RP-HPLC | C18-ODS-Hypersil (5 µm, 250 mm x 4.6 mm) | 20 mM Sodium Phosphate Buffer (pH 3.5):Acetonitrile (4:1, v/v) | Stavudine: 2.85 , Lamivudine (B182088): 4.33, Nevirapine (B1678648): 8.39 | [5] |
| RP-HPLC | Gemini C18 | Not specified in abstract | Stavudine: Not specified , Lamivudine: Not specified, Zidovudine: Not specified | [2] |
| LC-MS/MS | Symmetry C18 (5 µm, 150 mm x 3.9 mm) | 0.5% Glacial Acetic Acid in Water:Acetonitrile (20:80, v/v) | Stavudine: Not specified in abstract , Lamivudine: Not specified, Nevirapine: Not specified | [3][4] |
Note: Retention times are highly dependent on the specific chromatographic system and conditions and should be considered as illustrative.
Conclusion
Both HPLC-UV and LC-MS/MS can be effectively used for the quantification of this compound in biological matrices. The choice of method will depend on the specific requirements of the study, including the need for sensitivity, selectivity, and throughput. For studies requiring high sensitivity and specificity, particularly when analyzing intracellular phosphorylated metabolites, LC-MS/MS is the superior choice. For routine analysis of the parent drug where high sensitivity is not a prerequisite, a well-developed and validated HPLC-UV method can be a cost-effective alternative. Regardless of the chosen technique, rigorous specificity and selectivity testing against known metabolites and potential degradation products is a non-negotiable step in method validation to ensure reliable and accurate bioanalytical results.
References
- 1. researchgate.net [researchgate.net]
- 2. scielo.br [scielo.br]
- 3. High throughput LC-MS/MS method for simultaneous quantification of lamivudine, stavudine and nevirapine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Simultaneous quantification of stavudine, lamivudine and nevirapine by UV spectroscopy, reverse phase HPLC and HPTLC in tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
The Analytical Crossroads: A Cost-Effectiveness Guide to Stavudine-d4 in Routine Analysis
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of Stavudine, the choice of an appropriate internal standard is a critical decision that directly impacts data quality, method robustness, and overall laboratory costs. This guide provides an objective comparison of Stavudine-d4, a deuterated internal standard, with other common alternatives, supported by established analytical principles and experimental data from analogous compounds. By examining performance, cost, and methodological considerations, this guide aims to equip you with the necessary information to make an informed and cost-effective choice for your routine analysis.
In the realm of bioanalysis, particularly for chromatographic techniques like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), internal standards are indispensable for correcting analytical variability. Stable isotope-labeled (SIL) internal standards are considered the gold standard, with deuterated (²H) and carbon-13 (¹³C) labeled standards being the most prevalent. While both serve to differentiate the standard from the analyte by mass, their inherent physicochemical properties can lead to significant differences in analytical performance and cost.
Performance Comparison: this compound vs. Alternatives
The ideal internal standard should co-elute with the analyte, exhibit the same extraction recovery, and experience identical matrix effects. While this compound is a widely used and often cost-effective option, it is essential to understand its performance characteristics in comparison to ¹³C-labeled standards and non-isotopically labeled (analog) internal standards.
Table 1: Quantitative Performance Comparison of Internal Standard Types
| Performance Metric | This compound (Deuterated) | ¹³C-Labeled Stavudine | Analog Internal Standard (e.g., Zidovudine) |
| Accuracy (% Bias) | Typically within ±15% | Generally within ±5% | Can be variable (> ±20%) |
| Precision (%RSD) | < 15% | < 10% | Often > 15% |
| Matrix Effect | Good compensation, but potential for differential effects due to chromatographic shifts.[1][2] | Excellent compensation due to near-perfect co-elution.[3][4] | Poor and unpredictable compensation. |
| Chromatographic Co-elution | Potential for slight retention time shifts (isotope effect).[5][6] | Near-perfect co-elution with the analyte.[3][4] | Different retention times are expected. |
| Isotopic Stability | Generally stable, but risk of back-exchange at certain positions.[3] | Highly stable with no risk of isotope exchange.[3] | Not applicable. |
Cost-Effectiveness Analysis
While performance is paramount, the cost of analytical standards is a significant consideration in routine analysis. Deuterated standards like this compound generally offer a more budget-friendly option compared to their ¹³C-labeled counterparts due to less complex and laborious synthesis processes.[3][7] However, the initial cost savings might be offset by increased method development time, troubleshooting, and the potential for data variability.
Table 2: Cost Comparison of Stavudine Analytical Standards
| Standard | Supplier Example | Unit Size | Estimated Price (USD) | Price per mg (USD) |
| Stavudine (unlabeled) | MedChemExpress | 100 mg | $60 | $0.60 |
| This compound | LGC Standards | 5 mg | Inquire for price | Inquire for price |
| ¹³C-Labeled Stavudine | Not readily available | - | - | - |
Note: Prices are subject to change and may vary between suppliers. "Inquire for price" indicates that pricing is not publicly listed and requires a direct quote from the supplier. The absence of a readily available ¹³C-labeled Stavudine standard suggests it would likely be a custom synthesis product with a significantly higher cost.
The long-term cost-effectiveness of an internal standard is not solely determined by its purchase price. Factors such as the reduction in failed analytical runs, decreased need for repeat analyses, and increased data reliability contribute to the overall economic value. For high-throughput laboratories or pivotal clinical studies where data integrity is non-negotiable, the higher initial investment in a more robust internal standard like a ¹³C-labeled analog can be justified.[3]
Experimental Protocols
The following are detailed methodologies for the routine analysis of Stavudine in human plasma using HPLC-UV and LC-MS/MS, incorporating the use of an internal standard.
HPLC-UV Method for Stavudine Analysis
This method is suitable for routine therapeutic drug monitoring where high sensitivity is not the primary requirement.
a. Sample Preparation (Protein Precipitation)
-
To 200 µL of human plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (e.g., this compound at 10 µg/mL).
-
Vortex for 30 seconds.
-
Add 600 µL of acetonitrile (B52724) to precipitate plasma proteins.
-
Vortex for 2 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 20 µL into the HPLC system.
b. Chromatographic Conditions
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Mobile Phase: A mixture of phosphate (B84403) buffer (pH 6.0) and methanol (B129727) (93:7 v/v).[8]
-
Flow Rate: 1.0 mL/min[8]
-
Detection Wavelength: 266 nm
-
Column Temperature: 30°C
-
Internal Standard: this compound or a suitable analog like Zidovudine.
LC-MS/MS Method for Stavudine Analysis
This method offers higher sensitivity and selectivity, making it ideal for pharmacokinetic studies and analyses requiring low detection limits.
a. Sample Preparation (Solid-Phase Extraction)
-
To 100 µL of human plasma, add 25 µL of the internal standard working solution (e.g., this compound at 1 µg/mL).
-
Add 200 µL of 0.1% formic acid in water and vortex.
-
Condition a solid-phase extraction (SPE) cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the plasma sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporate the eluate to dryness under nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 5 µL into the LC-MS/MS system.
b. LC-MS/MS Conditions
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 3.5 µm particle size)
-
Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min
-
Mass Spectrometry: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive ion mode.
-
MRM Transitions:
-
Stavudine: precursor ion > product ion (e.g., m/z 225.1 > 126.1)
-
This compound: precursor ion > product ion (e.g., m/z 229.1 > 130.1)
-
Visualizing Workflows and Relationships
To further clarify the analytical process and the decision-making framework for selecting an internal standard, the following diagrams are provided.
References
- 1. myadlm.org [myadlm.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. ptfarm.pl [ptfarm.pl]
Safety Operating Guide
Safeguarding Researchers: A Comprehensive Guide to Handling Stavudine-d4
For Immediate Implementation: This document provides essential safety protocols and logistical guidance for the handling and disposal of Stavudine-d4, a nucleoside analogue. Adherence to these procedures is critical to ensure the safety of laboratory personnel and the integrity of research. This guide is intended for researchers, scientists, and drug development professionals.
Hazard Identification and Occupational Exposure Limits
Stavudine is classified as a hazardous substance. It is harmful if swallowed, can cause skin and eye irritation, and may cause genetic defects and organ damage through prolonged or repeated exposure.[1][2] Occupational exposure to this compound dust and aerosols should be minimized.
| Parameter | Value | Reference |
| Occupational Exposure Limit (OEL) | 0.02 mg/m³ (Time-Weighted Average) | [3] |
| Oral LD50 (Mouse) | 1 g/kg | [1] |
| Oral LD50 (Rat) | 4 g/kg | [1] |
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory for all procedures involving this compound to prevent dermal, ocular, and respiratory exposure. The required PPE varies based on the specific handling procedure.
| Procedure | Required PPE |
| Receiving and Inspection | - Single pair of chemotherapy-tested gloves |
| Preparation and Handling | - Double pairs of chemotherapy-tested gloves- Impermeable, disposable gown- NIOSH-certified respirator- Face shield or safety goggles |
| Administration (in vitro/in vivo) | - Double pairs of chemotherapy-tested gloves- Impermeable, disposable gown- Face shield or safety goggles |
| Spill Cleanup | - Full set of spill-response PPE, including a NIOSH-certified respirator |
| Waste Disposal | - Double pairs of chemotherapy-tested gloves- Impermeable, disposable gown |
Note: Gloves should be powder-free and meet ASTM Standard D-6978-(05)-13 for resistance to permeation by chemotherapy drugs.[4] Gowns should be disposable, lint-free, have long sleeves with tight-fitting cuffs, and fasten in the back.[4]
Handling and Disposal Protocols
The following step-by-step protocols must be followed to ensure the safe handling and disposal of this compound.
Receiving and Storage
-
Inspect: Upon receipt, visually inspect the shipping container for any signs of damage or leakage.
-
Don PPE: Wear a single pair of chemotherapy-tested gloves.[5]
-
Transport: Transport the agent in a sealed, leak-proof secondary container to the designated storage area.
-
Storage: Store in a tightly closed container in a dry and well-ventilated place. Recommended storage temperature is -20°C for long-term storage and 2-8°C for short-term storage.[6]
Preparation and Handling
-
Designated Area: All handling of this compound powder must be conducted in a designated controlled area, such as a biological safety cabinet (BSC) or a containment ventilated enclosure, to minimize aerosol generation.
-
Don PPE: Wear double pairs of chemotherapy-tested gloves, an impermeable gown, a NIOSH-certified respirator, and a face shield.[5]
-
Surface Protection: Work on a disposable, plastic-backed absorbent pad to contain any minor spills.[5]
-
Aseptic Technique: Utilize Luer-Lok fittings and closed-system drug-transfer devices (CSTDs) to minimize the generation of aerosols.[5]
-
Labeling: Clearly label all preparations with the agent's name, concentration, and date of preparation.[5]
-
Hand Washing: Wash hands thoroughly after handling.[6]
Spill Management
-
Secure Area: Restrict access to the spill area.
-
Don PPE: Put on a full set of spill-response PPE, including a NIOSH-certified respirator.[5]
-
Containment: Use a spill kit to contain and absorb the spill, working from the outer edge inward.[5] Avoid creating dust.[6]
-
Decontamination: Clean the area with an appropriate deactivating agent, followed by a neutral detergent and water.[5]
-
Waste Disposal: Dispose of all cleanup materials as cytotoxic waste.[5]
Waste Disposal
-
Segregation: All materials contaminated with this compound, including unused product, empty containers, and disposable PPE, must be segregated as cytotoxic waste.
-
Containerization: Place contaminated materials in a suitable, closed, and clearly labeled container for disposal.[6]
-
Disposal: Dispose of the waste according to institutional and local regulations for cytotoxic or hazardous waste. Do not let the product enter drains.[6]
Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
